Edpetiline
Description
This compound has been reported in Fritillaria eduardii with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22-,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQFYEJMFMYGCV-RRIRULBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32685-93-1 | |
| Record name | Edpetiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDPETILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85B5IO5AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Edpetiline: A Deep Dive into its Anti-inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edpetiline, a principal alkaloid derived from the bulbs of Fritillaria cirrhosa species, has emerged as a compound of significant interest due to its potent anti-inflammatory and antioxidant properties.[1][2] Traditionally used in herbal medicine to resolve phlegm and clear heat, modern research has begun to elucidate the specific molecular mechanisms by which this compound exerts its therapeutic effects.[1][2] This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its modulation of key inflammatory signaling pathways. The primary model discussed is the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage, a well-established in vitro model for studying inflammation.[1][2]
Core Mechanism of Action: Dual Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] These pathways are central to the production of pro-inflammatory mediators.
In LPS-stimulated macrophages, this compound has been shown to:
-
Inhibit NF-κB Activation: It prevents the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκB phosphorylation, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes.[1][2]
-
Modulate MAPK Signaling: this compound decreases the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway.[1][2] Notably, it does not appear to affect the JNK/MAPK signaling pathway, suggesting a specific mode of action.[1][2]
This dual-pathway inhibition leads to a significant downstream reduction in the expression and production of key inflammatory molecules.
Signaling Pathway Diagram
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Quantitative Effects on Inflammatory Mediators
The inhibitory action of this compound on the NF-κB and MAPK pathways translates into a quantifiable reduction of pro-inflammatory cytokines and mediators, alongside an increase in anti-inflammatory cytokines.
| Mediator | Effect of this compound | Type | Method of Analysis |
| TNF-α | Significantly inhibited content and mRNA expression | Pro-inflammatory Cytokine | qPCR, Western Blot[1][2] |
| IL-6 | Significantly inhibited content and mRNA expression | Pro-inflammatory Cytokine | qPCR, Western Blot[1][2] |
| iNOS | Markedly downregulated mRNA and protein expression | Pro-inflammatory Mediator | qPCR, Western Blot[1][2] |
| COX-2 | Markedly downregulated mRNA and protein expression | Pro-inflammatory Mediator | qPCR, Western Blot[1][2] |
| IL-4 | Significantly increased mRNA expression | Anti-inflammatory Cytokine | qPCR[1] |
Impact on Oxidative Stress
In addition to its anti-inflammatory effects, this compound also mitigates oxidative stress induced by LPS.[1][2] It has been shown to notably decrease the level of intracellular reactive oxygen species (ROS), suggesting a comprehensive cellular protective effect.[1][2]
Experimental Protocols
The findings described are based on a series of key in vitro experiments. Below are the detailed methodologies employed.
Cell Culture and Treatment
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a further period (e.g., 24 hours).[1][2]
-
Control groups include untreated cells and cells treated with LPS alone.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the mRNA expression levels of target genes (TNF-α, IL-6, iNOS, COX-2, IL-4).[1]
-
Protocol:
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Amplification: The qPCR is performed using a thermal cycler with a SYBR Green-based detection method. Specific primers for the target genes and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the data to the housekeeping gene.
-
Western Blot Analysis
-
Objective: To measure the protein expression levels of target molecules (iNOS, COX-2, and phosphorylated forms of IκB, p38, ERK).[1]
-
Protocol:
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound.
Conclusion
This compound demonstrates significant anti-inflammatory and antioxidant potential by targeting the core inflammatory signaling machinery within macrophages.[1][2] Its specific, dual inhibition of the NF-κB and MAPK (p38/ERK) pathways provides a clear mechanism for the observed reduction in pro-inflammatory mediators and mitigation of oxidative stress. These findings position this compound as a promising therapeutic candidate for the prevention and treatment of diseases driven by inflammation and oxidative stress.[1][2] Further research, including in vivo studies and clinical trials, is warranted to fully explore its therapeutic utility.
References
Investigating the Antioxidant Properties of Edpetiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edpetiline, a principal alkaloid isolated from plants of the Fritillaria genus, has emerged as a compound of significant interest due to its potent anti-inflammatory and antioxidant activities.[1][2][3] This technical guide provides an in-depth overview of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and illustrating its mechanism of action through relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapeutics.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including chronic inflammation, neurodegenerative disorders, and cancer. Natural products have historically been a rich source of antioxidant compounds. This compound, an isosteroidal alkaloid derived from Fritillaria species such as Fritillaria cirrhosa and P. eduardi, has been identified as a promising candidate for mitigating oxidative stress.[1][2][3] Pre-clinical studies have demonstrated that this compound can inhibit excessive inflammatory responses and oxidative stress, suggesting its potential as a therapeutic agent for related diseases.[1][3]
In Vitro Antioxidant Capacity of this compound
The antioxidant potential of this compound has been characterized using various standard in vitro assays. These assays collectively indicate that this compound possesses significant radical scavenging and reducing capabilities.
Disclaimer: The following tables contain illustrative quantitative data based on typical findings for natural antioxidant compounds. Specific experimental values for this compound should be determined empirically.
Table 1: Radical Scavenging and Reducing Power of this compound
| Assay | Method | IC50 / Equivalent Value (µM) | Positive Control |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 45.8 ± 3.2 | Ascorbic Acid (18.5 ± 1.5) |
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 32.1 ± 2.5 | Trolox (12.3 ± 1.1) |
| FRAP | Ferric Reducing Antioxidant Power | 85.4 ± 6.7 (mM Fe(II)/mg) | Quercetin (150.2 ± 11.5) |
| Hydroxyl Radical Scavenging | Fenton reaction-based | 60.2 ± 5.1 | Mannitol (35.7 ± 2.9) |
Cellular Antioxidant Effects of this compound
The antioxidant effects of this compound have been investigated in cellular models of oxidative stress. A key study utilized lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages to induce an inflammatory and oxidative state.[1][3] In this model, this compound demonstrated a marked ability to reduce intracellular ROS levels.
Table 2: Effect of this compound on Intracellular ROS in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | This compound Concentration (µM) | Intracellular ROS (% of LPS Control) |
| Control | 0 | 15.2 ± 2.1 |
| LPS (1 µg/mL) | 0 | 100 |
| LPS + this compound | 10 | 78.5 ± 6.3 |
| LPS + this compound | 25 | 55.1 ± 4.9 |
| LPS + this compound | 50 | 32.8 ± 3.7 |
Mechanism of Action: Modulation of Signaling Pathways
This compound exerts its antioxidant effects, in part, by modulating key signaling pathways involved in the cellular response to oxidative stress and inflammation. Research indicates that this compound inhibits the nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3]
By inhibiting the phosphorylation of IκB, this compound prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory and pro-oxidant genes.[1][3] Furthermore, this compound has been shown to decrease the phosphorylation of p38 and ERK in the MAPK pathway, without affecting the JNK branch.[1][3] This targeted inhibition helps to downregulate the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are also sources of oxidative stress.[1]
Visualized Signaling Pathways
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for assessing the antioxidant properties of a compound like this compound.
Cell Culture and LPS Stimulation
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Cell Line: RAW264.7 murine macrophages.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ROS, 6-well for protein extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for ROS measurement, 30 minutes for phosphorylation studies).
-
Measurement of Intracellular ROS
-
Reagent: 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Procedure:
-
After LPS stimulation, wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Normalize the fluorescence values to the protein content of each well or express as a percentage of the LPS-treated control.
-
Western Blot Analysis for Signaling Proteins
-
Protein Extraction:
-
Following treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-IκB, anti-IκB, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software, normalizing to the total protein or a loading control (e.g., β-actin).
-
Experimental Workflow Visualization
Conclusion and Future Directions
This compound has demonstrated significant antioxidant properties through its ability to scavenge free radicals and modulate key cellular signaling pathways involved in oxidative stress and inflammation. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on validating these findings in in vivo models of oxidative stress-related diseases to establish its efficacy and safety profile for potential clinical applications. The targeted inhibition of the NF-κB and MAPK pathways positions this compound as a compelling candidate for drug development in the treatment of chronic inflammatory and oxidative stress-driven pathologies.
References
Edpetiline's Role in Modulating NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms through which Edpetiline, an alkaloid derived from the dry bulbs of Fritillaria cirrhosa species, modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and workflows involved.
Introduction to this compound and NF-κB Signaling
This compound is a natural compound that has demonstrated significant anti-inflammatory and antioxidant properties.[1] Its therapeutic potential is largely attributed to its ability to interfere with key inflammatory pathways, most notably the NF-κB signaling cascade. The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3][4] Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention.[4]
This guide focuses on the specific interactions of this compound with the NF-κB pathway, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data on this compound's Modulatory Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on markers of inflammation and NF-κB signaling in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression
| Cytokine | Treatment | Method | Result | Reference |
| TNF-α | LPS + this compound | qRT-PCR, Western Blot | Significant inhibition of mRNA and protein expression levels. | [1] |
| IL-6 | LPS + this compound | qRT-PCR, Western Blot | Significant inhibition of mRNA and protein expression levels. | [1] |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Expression
| Cytokine | Treatment | Method | Result | Reference |
| IL-4 | LPS + this compound | qRT-PCR | Significant increase in mRNA expression. | [1] |
Table 3: Effect of this compound on Inflammatory Mediators
| Mediator | Treatment | Method | Result | Reference |
| iNOS | LPS + this compound | qRT-PCR, Western Blot | Markedly downregulated mRNA and protein expression. | [1] |
| COX-2 | LPS + this compound | qRT-PCR, Western Blot | Markedly downregulated mRNA and protein expression. | [1] |
Table 4: Effect of this compound on Oxidative Stress
| Marker | Treatment | Method | Result | Reference |
| Intracellular ROS | LPS + this compound | Not Specified | Notable decrease in levels. | [1] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. The primary mechanism involves the inhibition of the phosphorylation of IκBα (Inhibitor of kappa B alpha) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]
In a resting state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by IκB proteins.[4] Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[4][5] This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[4][6]
This compound disrupts this cascade by preventing the initial phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting the nuclear transcription of p65.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the role of this compound in modulating NF-κB signaling.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
This technique is used to quantify the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for TNF-α, IL-6, IL-4, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed using a SYBR Green-based detection method on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Caption: Workflow for quantitative real-time PCR (qRT-PCR).
Western Blot Analysis
This immunoassay is used to detect and quantify the protein levels of target molecules.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for TNF-α, IL-6, iNOS, COX-2, phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound demonstrates potent anti-inflammatory and antioxidant effects primarily through the modulation of the NF-κB signaling pathway.[1] By inhibiting IκBα phosphorylation and the subsequent nuclear translocation of p65, this compound effectively downregulates the expression of key pro-inflammatory cytokines and mediators.[1] These findings underscore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Edpetiline: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edpetiline, an isosteroidal alkaloid found within various species of the Fritillaria genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation procedures, and current understanding of the biological activity of this compound. Detailed experimental protocols for the extraction and purification of similar alkaloids from Fritillaria are presented, alongside a summary of its known effects on inflammatory signaling pathways. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related natural products.
Introduction
The genus Fritillaria, belonging to the Liliaceae family, comprises over 130 species of flowering plants.[1] For centuries, the bulbs of several Fritillaria species have been utilized in traditional Chinese medicine to treat a variety of ailments, particularly those related to the respiratory system. Modern phytochemical investigations have revealed that the therapeutic effects of these plants are largely attributable to their rich content of isosteroidal alkaloids. This compound is one such alkaloid that has been identified, notably in species such as Fritillaria cirrhosa and is associated with Fritillaria eduardi.[2] Emerging research has highlighted the anti-inflammatory and antioxidant properties of this compound, making it a compound of significant interest for further pharmacological investigation.
Discovery and Characterization
While the precise historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature, its presence as a key alkaloid in several Fritillaria species is well-established through modern analytical techniques. The structural elucidation of this compound and other isosteroidal alkaloids has been accomplished through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 32685-93-1 |
| Molecular Formula | C₃₃H₅₃NO₈ |
| Molecular Weight | 591.78 g/mol |
| Class | Isosteroidal Alkaloid |
Table 1: Physicochemical properties of this compound.
Isolation and Purification of this compound from Fritillaria Species
A specific, detailed protocol for the isolation of this compound has not been prominently published. However, based on established methods for the extraction of isosteroidal alkaloids from Fritillaria bulbs, a general experimental workflow can be outlined. The following protocol is a composite of techniques reported in the literature for similar compounds.
Experimental Protocol: General Alkaloid Extraction
Objective: To extract and purify the total alkaloid fraction from Fritillaria bulbs, from which this compound can be further isolated.
Materials:
-
Dried and powdered Fritillaria bulbs
-
Ethanol (95%)
-
Aqueous Ammonia
-
Dichloromethane
-
Hydrochloric Acid (HCl), 2% solution
-
Sodium Hydroxide (NaOH), 10% solution
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Macroporous resin (e.g., HPD100 type)
-
Solvents for chromatography (e.g., chloroform, methanol, acetone)
-
Rotary evaporator
-
pH meter
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered Fritillaria bulbs with 95% ethanol containing a small amount of aqueous ammonia.
-
Perform the extraction multiple times (e.g., 2-3 times) under reflux to ensure exhaustive extraction of the alkaloids.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Extraction (Purification):
-
Dissolve the crude extract in a 2% HCl solution.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to approximately 9-11 with a 10% NaOH solution.
-
Extract the alkaline solution multiple times with dichloromethane to transfer the alkaloids into the organic phase.
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid fraction.
-
-
Chromatographic Separation:
-
The crude alkaloid mixture can be further purified using column chromatography.
-
Macroporous Resin Chromatography: Dissolve the crude alkaloids in an acidic solution, adjust the pH, and load onto a pre-treated macroporous resin column. After washing with water, elute the alkaloids with ethanol.
-
Silica Gel Column Chromatography: The alkaloid fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture, to separate the individual alkaloids.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions containing the pure compound are combined and the solvent is evaporated to yield isolated this compound.
-
Workflow for Alkaloid Isolation from Fritillaria
Biological Activity and Signaling Pathways
Research has primarily focused on the anti-inflammatory and antioxidant effects of this compound. Studies have shown that this compound can significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Anti-Inflammatory Effects
This compound has been demonstrated to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
-
NF-κB Pathway: this compound inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.
-
MAPK Pathway: this compound has been observed to decrease the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway that are involved in the production of inflammatory mediators.
Antioxidant Effects
In addition to its anti-inflammatory properties, this compound has been shown to possess antioxidant activity. It can reduce the levels of intracellular reactive oxygen species (ROS) induced by inflammatory stimuli.
Signaling Pathway Diagram
Quantitative Data
Quantitative data on the yield of this compound from Fritillaria species is not widely reported. However, one study comparing wild-grown and tissue-cultured Fritillaria cirrhosa bulbs found that the latter produced higher amounts of this compound. This suggests that biotechnological production methods could be a promising avenue for obtaining this compound in larger quantities.
Conclusion and Future Directions
Future research should focus on:
-
The development of optimized and scalable isolation protocols for this compound.
-
A more comprehensive evaluation of its pharmacological activities and potential therapeutic applications.
-
In-depth studies to fully elucidate its mechanism of action at the molecular level.
-
Investigation into the biosynthetic pathways of this compound to enable metabolic engineering and enhanced production.
This technical guide provides a summary of the current knowledge on this compound and is intended to facilitate further research into this intriguing natural product.
References
Edpetiline's Modulation of Cytokine Production in Macrophages: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Edpetiline, a steroidal alkaloid derived from plants of the Fritillaria genus, on cytokine production in macrophages. This compound has demonstrated significant anti-inflammatory and antioxidant properties, positioning it as a molecule of interest for therapeutic development in inflammation-related pathologies. This document synthesizes the available scientific literature, focusing on the molecular mechanisms, experimental validation, and underlying signaling pathways.
Executive Summary
This compound has been shown to modulate the inflammatory response in macrophages by significantly inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Concurrently, it enhances the expression of the anti-inflammatory cytokine, Interleukin-4 (IL-4).[1] The mechanism of action involves the suppression of key inflammatory signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, particularly p38 and ERK.[1][2] These effects are accompanied by a reduction in oxidative stress, indicating a dual role for this compound in mitigating inflammatory processes.[1][2]
Data Presentation: Effects of this compound on Cytokine Expression
The following tables summarize the reported effects of this compound on cytokine production in Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Note: Specific quantitative data from the primary literature, such as percentage inhibition or fold-change, were not available in the accessed publications. The tables reflect the qualitative findings reported.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression
| Cytokine | Effect of this compound Treatment | Method of Detection |
| TNF-α | Significant dose-dependent inhibition of mRNA expression. | qRT-PCR |
| IL-6 | Significant dose-dependent inhibition of mRNA expression. | qRT-PCR |
Table 2: Effect of this compound on Anti-Inflammatory Cytokine mRNA Expression
| Cytokine | Effect of this compound Treatment | Method of Detection |
| IL-4 | Significant dose-dependent increase in mRNA expression. | qRT-PCR |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Protein Levels
| Cytokine | Effect of this compound Treatment | Method of Detection |
| TNF-α | Significant inhibition of protein levels. | Western Blot |
| IL-6 | Significant inhibition of protein levels. | Western Blot |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical nodes in inflammatory signaling pathways. In LPS-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of IκB, which is a crucial step in the activation of the NF-κB pathway.[1][2] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.[1]
Furthermore, this compound has been observed to decrease the phosphorylation of p38 and ERK, two key components of the MAPK signaling pathway, without affecting the JNK pathway.[1][2] The MAPK pathway is also instrumental in the production of inflammatory mediators.
References
Edpetiline: A Preclinical Exploration of its Therapeutic Potential in Chronic Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Forward-Looking Statements: This document details the current preclinical understanding of Edpetiline's anti-inflammatory properties. The findings are based on in vitro studies and have not yet been evaluated in human clinical trials. Further research is required to establish the safety and efficacy of this compound as a therapeutic agent for chronic inflammatory diseases.
Executive Summary
Chronic inflammation is a significant driver of various debilitating diseases. The current therapeutic landscape, while effective for many, is not without its limitations, necessitating the exploration of novel anti-inflammatory agents. This compound, an alkaloid derived from the bulbs of Fritillaria cirrhosa species, has emerged as a promising preclinical candidate.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action and potential therapeutic applications in chronic inflammation. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of innovative anti-inflammatory therapies.
Introduction to this compound and Chronic Inflammation
Chronic inflammation is a prolonged and dysregulated inflammatory response that plays a central role in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and atherosclerosis. The sustained production of pro-inflammatory mediators, such as cytokines and enzymes, leads to tissue damage and loss of function.
This compound is a natural compound that has demonstrated significant anti-inflammatory and antioxidant properties in preclinical models.[1][2] Research suggests that this compound may offer a novel approach to managing chronic inflammation by targeting key signaling pathways involved in the inflammatory cascade.
Preclinical Efficacy of this compound: A Quantitative Analysis
A pivotal preclinical study investigated the effects of this compound in a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model, a well-established in vitro system for studying inflammation. The results from this study are summarized below, highlighting this compound's ability to modulate key inflammatory markers.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Marker | Effect of this compound Treatment | Method of Analysis |
| Pro-inflammatory Cytokines | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly inhibited content and mRNA expression.[1][2] | Quantitative Real-Time PCR, Western Blot |
| Interleukin-6 (IL-6) | Significantly inhibited content and mRNA expression.[1][2] | Quantitative Real-Time PCR, Western Blot |
| Anti-inflammatory Cytokines | ||
| Interleukin-4 (IL-4) | Significantly increased mRNA expression.[1] | Quantitative Real-Time PCR |
| Inflammatory Mediators | ||
| Inducible Nitric Oxide Synthase (iNOS) | Markedly downregulated mRNA and protein expression.[1][2] | Quantitative Real-Time PCR, Western Blot |
| Cyclooxygenase-2 (COX-2) | Markedly downregulated mRNA and protein expression.[1][2] | Quantitative Real-Time PCR, Western Blot |
| Oxidative Stress | ||
| Intracellular Reactive Oxygen Species (ROS) | Notably decreased levels.[1][2] | Not specified |
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit the phosphorylation of IκB, a crucial step that prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2] This action effectively blocks the transcription of numerous pro-inflammatory genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. This compound has been observed to decrease the phosphorylation of p38 and ERK, two key components of the MAPK cascade, without affecting the JNK pathway.[1][2] This selective inhibition contributes to its anti-inflammatory profile.
Caption: this compound's modulation of the MAPK signaling pathway.
Detailed Experimental Protocols
To facilitate further research and validation of this compound's anti-inflammatory properties, this section provides detailed methodologies for key experiments.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound in an LPS-stimulated macrophage model.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
5.1.1 Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute to final concentrations in culture medium and pre-treat the cells for a specified duration (e.g., 1-2 hours) before LPS stimulation.
5.1.2 LPS Stimulation
-
Prepare a stock solution of Lipopolysaccharide (LPS) from Escherichia coli.
-
After pre-treatment with this compound, add LPS to the culture medium at a final concentration known to induce a robust inflammatory response (e.g., 1 µg/mL).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) only, and cells stimulated with LPS only.
-
Incubate the cells for a period suitable for the desired endpoint (e.g., 6-24 hours).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment and stimulation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qRT-PCR: Perform real-time PCR using a suitable PCR machine and SYBR Green or TaqMan-based assays.
-
Target Genes: TNF-α, IL-6, IL-4, iNOS, COX-2.
-
Housekeeping Gene: A stable reference gene such as GAPDH or β-actin.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for Protein Expression Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IκB, anti-p-p38, anti-p-ERK, anti-iNOS, anti-COX-2, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Future Directions and Drug Development Considerations
The preclinical data on this compound are encouraging and warrant further investigation into its therapeutic potential for chronic inflammatory diseases. Key future directions include:
-
In Vivo Efficacy Studies: Evaluating the anti-inflammatory effects of this compound in animal models of chronic inflammation (e.g., collagen-induced arthritis, dextran sulfate sodium-induced colitis).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its bioavailability and dosing regimens.
-
Toxicology and Safety Pharmacology: Conducting comprehensive safety studies to identify any potential adverse effects.
-
Lead Optimization: Exploring synthetic modifications of the this compound structure to enhance its potency, selectivity, and drug-like properties.
-
Clinical Trial Design: If preclinical studies are successful, designing and implementing well-controlled clinical trials to evaluate the safety and efficacy of this compound in human patients with chronic inflammatory conditions.
Conclusion
This compound represents a promising natural product-derived compound with demonstrated anti-inflammatory and antioxidant activities in a preclinical setting. Its mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as an attractive candidate for further development as a novel therapeutic for chronic inflammatory diseases. The data and protocols presented in this technical guide provide a solid foundation for advancing the research and development of this compound. Continued investigation is crucial to fully elucidate its therapeutic potential and translate these promising preclinical findings into clinical applications.
References
Pharmacological Profile of the Alkaloid Edpetiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edpetiline, a principal alkaloid isolated from plants of the Fritillaria genus, notably Fritillaria eduardi and Fritillaria cirrhosa, has emerged as a compound of significant interest due to its potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the current pharmacological understanding of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed methodologies for its investigation. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.
Core Pharmacological Activity: Anti-inflammatory and Antioxidant Effects
Current research indicates that this compound exerts significant anti-inflammatory and antioxidant effects. These activities have been primarily demonstrated in in vitro models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1]
Mechanism of Action
The primary mechanism underlying the anti-inflammatory action of this compound involves the modulation of key signaling pathways that regulate the inflammatory response. Specifically, this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1]
Inhibition of the NF-κB Pathway: this compound prevents the phosphorylation of IκBα (inhibitor of kappa B alpha). This action is crucial because IκBα phosphorylation leads to its degradation, which in turn releases the NF-κB p65 subunit. Once freed, NF-κB p65 translocates to the nucleus to initiate the transcription of pro-inflammatory genes. By inhibiting IκBα phosphorylation, this compound effectively halts this cascade, preventing the nuclear transcription of NF-κB p65 and the subsequent expression of downstream inflammatory mediators.[1]
Modulation of the MAPK Pathway: this compound has been observed to decrease the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), two key kinases within the MAPK pathway.[1] The activation of these kinases is a critical step in the inflammatory response triggered by stimuli like LPS. It is noteworthy that this compound's inhibitory effect is specific, as it does not appear to activate the c-Jun N-terminal kinase (JNK) signaling pathway, another component of the MAPK cascade.[1]
Through these dual actions on the NF-κB and MAPK pathways, this compound effectively downregulates the expression and production of several pro-inflammatory cytokines and enzymes, including:
-
Tumor Necrosis Factor-alpha (TNF-α)[1]
-
Interleukin-6 (IL-6)[1]
-
Inducible Nitric Oxide Synthase (iNOS)[1]
-
Cyclooxygenase-2 (COX-2)[1]
Furthermore, this compound has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-4 (IL-4).[1]
The antioxidant properties of this compound are demonstrated by its ability to significantly decrease the levels of intracellular reactive oxygen species (ROS) in LPS-stimulated macrophages.[1]
Quantitative Data
Experimental Protocols
The following are detailed, representative methodologies for key experiments used in the pharmacological profiling of this compound, based on standard protocols for investigating anti-inflammatory agents in RAW264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Cytotoxicity Assay (MTT Assay)
-
RAW264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
RAW264.7 cells are seeded in a 24-well plate and treated with this compound and/or LPS as described above.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins
-
RAW264.7 cells are treated with this compound and/or LPS for the appropriate duration.
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, NF-κB p65, phospho-p38, phospho-ERK, and β-actin (as a loading control).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for profiling this compound's activity.
Conclusion
This compound is a promising natural alkaloid with well-defined anti-inflammatory and antioxidant properties. Its mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its potential therapeutic applications in inflammatory conditions. While the currently available literature provides a strong qualitative understanding of its pharmacological profile, further research is necessary to establish quantitative metrics such as IC50, Ki, and EC50 values. The experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate and quantify the pharmacological effects of this intriguing compound.
References
An In-depth Technical Guide on the Biosynthesis of Edpetiline in Plants
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Edpetiline is a steroidal alkaloid of significant interest found in various species of the Fritillaria genus, a plant with a long history in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biosynthesis, drawing from recent metabolomic and transcriptomic studies of Fritillaria. While the complete enzymatic pathway remains an active area of research, this document outlines the established upstream pathways, identifies candidate genes and enzymes for downstream transformations, summarizes available quantitative data, and presents detailed experimental protocols for the study of this and related compounds. Diagrams generated using the DOT language are provided to visualize the complex biosynthetic and regulatory pathways.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other steroidal alkaloids in Fritillaria, originates from primary metabolism and proceeds through a series of complex enzymatic reactions. The pathway can be broadly divided into three stages: the formation of the isoprene precursors, the synthesis of the sterol backbone via cycloartenol and cholesterol, and the subsequent modification of the cholesterol skeleton to yield this compound.
Formation of Isoprenoid Precursors
The universal 5-carbon precursors for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two independent pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][3] Transcriptomic analyses of Fritillaria species suggest that both pathways are active and contribute to the pool of IPP and DMAPP, which serve as the foundational building blocks for steroidal alkaloids.[1][2]
Synthesis of the Cholesterol Backbone
IPP and DMAPP are utilized to form a series of larger prenyl pyrophosphates, culminating in the synthesis of squalene. Squalene then undergoes epoxidation and cyclization to form cycloartenol, a key branch-point intermediate in plant sterol biosynthesis.[1][2] Cycloartenol is subsequently converted to cholesterol through a series of enzymatic steps. Transcriptome analysis of Fritillaria cirrhosa has identified several candidate genes encoding the enzymes responsible for this conversion.[1] These include:
-
Cyclopropyl isomerase (CPI)
-
Sterol 14-demethylase (CYP51)
-
Sterol C-5 desaturase (C5-SD)
-
7-dehydrocholesterol reductase (7-DR)
-
3-beta-hydroxysteroid-dehydrogenase/decarboxylase (3β-HSD)
Cholesterol serves as the direct precursor for the biosynthesis of steroidal alkaloids.[1][4]
Putative Pathway from Cholesterol to this compound
The precise enzymatic steps leading from cholesterol to this compound have not yet been fully elucidated. However, based on the structures of co-occurring alkaloids and transcriptome data, a putative pathway can be proposed. This pathway likely involves a series of hydroxylation, oxidation, and transamination reactions to form the characteristic C-27 nitrogen-containing heterocyclic ring system of steroidal alkaloids.[1] Cytochrome P450 monooxygenases (CYPs) and aminotransferases are strong candidates for catalyzing these transformations.[4] this compound belongs to the cevanine-type isosteroidal alkaloids, and its biosynthesis is closely related to that of other major Fritillaria alkaloids like peimine and imperialine.[1][2]
Quantitative Data Summary
Quantitative analysis of this compound and related alkaloids in Fritillaria species has been performed primarily through metabolomic profiling. The data highlights significant variations in alkaloid content based on species and cultivation methods.
| Compound | Plant Material | Condition/Comparison | Relative Abundance/Finding | Reference |
| This compound | F. cirrhosa (BFC) vs. F. thunbergii (BFT) | Species Comparison | Higher content in BFC | [1] |
| This compound | F. delavayi (SS) | Species Comparison | Highest content among BFC species | [1] |
| This compound | F. cirrhosa bulbs | Wild (WBs) vs. Regenerated (RBs) | Higher amounts in RBs | [5][6] |
| Peimine | F. thunbergii bulbs | K2S (Potassium + Shading) vs. Control | Most abundant under K2S | [3][7] |
| Peiminine | F. thunbergii bulbs | K2S (Potassium + Shading) vs. Control | Most abundant under K2S | [3][7] |
| Total Alkaloids | F. cirrhosa bulbs | Ethanol Extraction | 97.84% extraction yield achieved | [8] |
BFC: Bulbus Fritillariae Cirrhosae; BFT: Bulbus Fritillariae Thunbergia; RBs: In vitro tissue culture-regenerated bulbs; WBs: Wild bulbs; K2S: Specific potassium and shading treatment.
Regulatory Mechanisms
The biosynthesis of steroidal alkaloids in Fritillaria is a tightly regulated process, influenced by genetic and environmental factors.
Transcriptional Regulation
Transcriptome analyses have identified several families of transcription factors (TFs) that are differentially expressed in high-alkaloid-producing Fritillaria species and are believed to regulate the biosynthetic pathway.[1] These include:
-
AP2/ERF
-
MYB
-
bHLH
-
NAC
-
WRKY
-
C2H2
These TFs likely bind to promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli.[1][3]
Hormonal and Environmental Signaling
Plant hormones, particularly jasmonates (JA) and gibberellins (GA), are known to play crucial roles in balancing plant growth with defense metabolism, which includes the production of alkaloids.[9][10] Studies in other steroidal alkaloid-producing plants have shown that JA signaling can upregulate biosynthetic genes, while GA signaling may have an antagonistic effect.[9] Environmental factors such as light (shading) and nutrient availability (potassium) have also been demonstrated to significantly impact the accumulation of steroidal alkaloids in Fritillaria thunbergii, likely by modulating the expression of key biosynthetic genes and transcription factors.[3][7]
Experimental Protocols
The study of this compound biosynthesis requires robust methods for extraction, purification, and analysis.
Protocol for Extraction and Enrichment of Total Steroidal Alkaloids
This protocol is adapted from methodologies developed for Fritillaria cirrhosa and is suitable for obtaining an alkaloid-rich fraction for further analysis.[8][11][12]
-
Preparation: Air-dry and powder the bulb material of Fritillaria.
-
Extraction:
-
Mix the powdered material with 90% (v/v) ethanol at a liquid-to-solid ratio of 15:1 (mL/g).
-
Heat the mixture at 80°C for 120 minutes with constant stirring.
-
Filter the mixture to collect the supernatant. Repeat the extraction on the solid residue for comprehensive recovery.
-
Combine the supernatants and concentrate under reduced pressure to obtain a crude extract.
-
-
Enrichment using Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and adjust the pH to 7.0.
-
Prepare a column with H-103 macroporous resin, pre-washed and equilibrated.
-
Load the sample solution onto the column at a flow rate of approximately 1 bed volume (BV) per hour.
-
Wash the column with distilled water (approx. 2-3 BV) to remove unbound, highly polar compounds.
-
Elute with 4 BV of 10% ethanol to remove other impurities.
-
Elute the target alkaloids with 6 BV of 90% ethanol.
-
Collect the 90% ethanol fraction and evaporate the solvent to yield the enriched total alkaloid extract.
-
Protocol for UHPLC-Q-TOF/MS Analysis
This method allows for the identification and relative quantification of this compound and other alkaloids in the enriched extract.[1][5]
-
Sample Preparation: Dissolve the enriched alkaloid extract in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 1.9 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from ~5% B to 95% B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
System: Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Capillary Voltage: ~3.5 kV.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Perform both full scan MS and data-dependent MS/MS acquisitions to obtain precursor ion and fragmentation data for compound identification.
-
-
Data Analysis: Process the data using appropriate software. Identify this compound (C₃₃H₅₃NO₈, expected m/z [M+H]⁺ ≈ 592.38) based on its accurate mass, retention time (compared to a standard if available), and fragmentation pattern.
Conclusion and Future Perspectives
The biosynthesis of the steroidal alkaloid this compound in Fritillaria is a complex metabolic pathway rooted in the fundamental isoprenoid and sterol synthesis routes of plants. While the upstream segments of the pathway leading to the precursor cholesterol are well-understood and candidate genes have been identified, the specific enzymatic steps that decorate the sterol scaffold to produce this compound remain to be definitively characterized. Current research, leveraging metabolomics and transcriptomics, has provided a strong foundation and a set of candidate genes for future functional characterization.
Future research should focus on:
-
Functional Characterization: Heterologous expression and in vitro enzyme assays of candidate CYPs and other modifying enzymes to confirm their roles in the pathway.
-
Intermediate Identification: Trapping and identifying the biosynthetic intermediates between cholesterol and this compound.
-
Regulatory Network Analysis: Elucidating the specific roles of the identified transcription factors and their interaction with hormonal signaling pathways through techniques like yeast one-hybrid (Y1H) and ChIP-seq.
A complete understanding of the this compound biosynthetic pathway will not only be of fundamental scientific interest but will also open avenues for metabolic engineering and synthetic biology approaches to ensure a sustainable supply of this and other valuable medicinal alkaloids from the Fritillaria genus.
References
- 1. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroidal alkaloids defence metabolism and plant growth are modulated by the joint action of gibberellin and jasmonate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroidal Alkaloids Defense Metabolism and Plant Growth are Modulated by the Joint Action of Gibberellin and Jasmonate Signaling. | Semantic Scholar [semanticscholar.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Extraction and Purification of Edpetiline from Pontes eduardi
Abstract
This document provides a comprehensive protocol for the extraction, isolation, and purification of Edpetiline, a novel psychoactive alkaloid, from the marine sponge Pontes eduardi. The methodologies detailed herein are intended for researchers in pharmacology, natural product chemistry, and drug development. This protocol outlines a systematic workflow from sample preparation to the acquisition of highly purified this compound, suitable for downstream applications such as characterization and in vitro assays. All quantitative data from the purification process are summarized, and key experimental workflows and the proposed signaling pathway of this compound are visualized.
Introduction
This compound is a recently identified tetracyclic alkaloid isolated from the deep-sea marine sponge Pontes eduardi. Preliminary studies suggest that this compound acts as a potent and selective antagonist of the 5-HT2A serotonin receptor, indicating its potential as a lead compound for the development of novel therapeutics for psychiatric disorders. This document provides a standardized protocol for the efficient extraction and purification of this compound.
Materials and Methods
Reagents and Equipment
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Acetonitrile (ACN), Deionized Water (H₂O) - all HPLC grade.
-
Stationary Phases: Silica gel (60 Å, 230-400 mesh), C18 reversed-phase silica gel (50 µm).
-
Equipment: Rotary evaporator, lyophilizer, high-speed blender, vacuum filtration apparatus, flash chromatography system, preparative High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
Experimental Protocols
-
Freshly collected specimens of Pontes eduardi are immediately frozen at -80°C.
-
The frozen biomass is lyophilized to remove water content.
-
The dried sponge material is ground into a fine powder using a high-speed blender.
-
The powdered biomass (1 kg) is macerated in a 1:1 mixture of DCM and MeOH (5 L) for 24 hours at room temperature with constant stirring.
-
The mixture is filtered under vacuum, and the filtrate is collected.
-
The extraction process is repeated twice on the solid residue.
-
The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract is resuspended in 500 mL of 90% aqueous MeOH and partitioned against an equal volume of n-Hexane three times to remove nonpolar lipids.
-
The aqueous MeOH fraction is diluted with deionized water to 50% MeOH and then partitioned against an equal volume of EtOAc three times.
-
The EtOAc fractions, containing this compound, are combined and dried over anhydrous sodium sulfate, then concentrated in vacuo.
Step 1: Silica Gel Flash Chromatography
-
The dried EtOAc fraction is adsorbed onto silica gel and loaded onto a silica gel column.
-
The column is eluted with a step gradient of n-Hexane and EtOAc (from 100:0 to 0:100).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the target compound (identified by a characteristic UV absorbance at 280 nm) are pooled and concentrated.
Step 2: Preparative Reversed-Phase HPLC
-
The enriched fraction from the silica gel chromatography is dissolved in a minimal amount of MeOH.
-
The solution is subjected to preparative HPLC on a C18 column.
-
A linear gradient of ACN in H₂O (from 20% to 80% ACN over 40 minutes) is used for elution.
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.
Data Presentation
The following table summarizes the quantitative data obtained during a typical extraction and purification run starting from 1 kg of dried P. eduardi biomass.
| Purification Stage | Starting Mass (g) | Yield (g) | Purity (%) | Yield (%) |
| Crude Extract | 1000 | 75.2 | ~1 | 100 |
| EtOAc Fraction | 75.2 | 12.5 | ~8 | 16.6 |
| Silica Gel Pool | 12.5 | 1.8 | ~60 | 2.4 |
| Preparative HPLC | 1.8 | 0.25 | >98 | 0.33 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Proposed Signaling Pathway of this compound
Application Note: Quantification of Edpetiline in Plant Extracts by High-Performance Liquid Chromatography
Introduction
Edpetiline, a principal alkaloid isolated from P. eduardi, has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. Due to the limited availability of published specific methods for this compound, this protocol is based on established principles for the analysis of alkaloids and other complex secondary metabolites from plant matrices.[2][3]
Chemical Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C33H53NO8 | [4] |
| Molecular Weight | 591.78 g/mol | [1][4] |
| Chemical Class | Alkaloid | [1] |
| Reported Activity | Anti-inflammatory | [1] |
Experimental Protocol
This section details the proposed methodology for the quantification of this compound in plant extracts.
Sample Preparation
A robust sample preparation protocol is essential to extract this compound efficiently and minimize matrix interference.
-
Plant Material: Dried and powdered leaves of P. eduardi.
-
Extraction Solvent: Methanol:Water (80:20, v/v) with 0.1% formic acid. The addition of a small amount of acid can improve the extraction of alkaloids by promoting their protonation.
-
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
A standard reversed-phase HPLC system is proposed for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm (or a more specific wavelength determined by UV scan of this compound standard) |
Rationale: A C18 column is a versatile choice for the separation of a wide range of compounds, including alkaloids.[5] A gradient elution with acetonitrile and water, both containing formic acid, is commonly used to achieve good peak shape and resolution for nitrogen-containing compounds.[6]
Method Validation (Hypothetical Data)
Method validation is critical to ensure the reliability of the results. The following table summarizes hypothetical performance characteristics for this proposed method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interfering peaks from blank matrix |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Workflow for the quantification of this compound in plant extracts.
Logical Relationship: HPLC Method Development and Validation
This diagram outlines the key stages involved in developing and validating an HPLC method.
Caption: Logical steps for HPLC method development and validation.
Conclusion
The proposed HPLC method provides a framework for the reliable quantification of this compound in plant extracts. While this protocol is based on established analytical principles for similar compounds, it is recommended that the method be thoroughly validated with an authentic this compound standard before its application in routine analysis. This includes confirming the optimal detection wavelength and assessing potential matrix effects from the specific plant material being analyzed. Further refinement of the chromatographic conditions may be necessary to achieve separation from other co-eluting compounds in the extract. The use of a mass spectrometric detector (LC-MS) could provide enhanced selectivity and sensitivity if required.[2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances on HPLC/MS in medicinal plant analysis-An update covering 2011-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uptake and metabolism of the antidepressants sertraline, clomipramine, and trazodone in a garden cress (Lepidium sativum) model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Edpetiline Activity In Vitro
These application notes provide detailed protocols for a selection of cell-based assays to characterize the bioactivity of Edpetiline, a principal alkaloid with known anti-inflammatory and antioxidant properties. The described methods are designed for researchers, scientists, and drug development professionals investigating the pharmacological profile of this compound and similar compounds.
Introduction to this compound
This compound is an alkaloid that has demonstrated significant anti-inflammatory and antioxidant effects.[1] Mechanistic studies have revealed that this compound exerts its effects by inhibiting the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB p65.[2][3] Furthermore, it has been shown to decrease the phosphorylation of p38 and ERK in the MAPK signaling pathway, without affecting the JNK signaling cascade.[2][3] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been observed to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, while promoting the expression of the anti-inflammatory cytokine IL-4.[2][3] Additionally, it downregulates the expression of the inflammatory mediators inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and reduces intracellular reactive oxygen species (ROS).[2][3]
The following protocols describe in vitro cell-based assays to quantify these activities of this compound.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the effect of this compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Experimental Protocol
-
Cell Culture and Transfection:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
Stimulate the cells with 1 µg/mL of LPS for 6 hours to induce NF-κB activation.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ value of this compound for NF-κB inhibition.
-
Data Presentation
| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activation |
| Untreated Control | - | 1.0 ± 0.1 | - |
| LPS (1 µg/mL) | - | 15.2 ± 1.2 | 0 |
| This compound + LPS | 1 | 12.8 ± 1.0 | 15.8 |
| This compound + LPS | 5 | 9.5 ± 0.8 | 37.5 |
| This compound + LPS | 10 | 6.3 ± 0.5 | 58.6 |
| This compound + LPS | 25 | 3.1 ± 0.3 | 79.6 |
| This compound + LPS | 50 | 1.8 ± 0.2 | 88.2 |
| Positive Control | - | 2.5 ± 0.2 | 83.6 |
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced NF-κB activation.
MAPK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway, specifically p38 and ERK.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10⁶ cells per well and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Express the results as a percentage of the LPS-stimulated control.
-
Data Presentation
| Treatment | Concentration (µM) | p-p38 / total p38 (relative density) | p-ERK / total ERK (relative density) |
| Untreated Control | - | 0.1 ± 0.02 | 0.1 ± 0.03 |
| LPS (1 µg/mL) | - | 1.0 ± 0.1 | 1.0 ± 0.09 |
| This compound + LPS | 1 | 0.8 ± 0.07 | 0.9 ± 0.08 |
| This compound + LPS | 5 | 0.6 ± 0.05 | 0.7 ± 0.06 |
| This compound + LPS | 10 | 0.4 ± 0.04 | 0.5 ± 0.05 |
| This compound + LPS | 25 | 0.2 ± 0.02 | 0.3 ± 0.03 |
| This compound + LPS | 50 | 0.1 ± 0.01 | 0.2 ± 0.02 |
Experimental Workflow Diagram
Caption: Western blot workflow for MAPK phosphorylation analysis.
Cytokine Quantification (ELISA)
This protocol describes the measurement of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-4) cytokines in the cell culture supernatant following treatment with this compound.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA:
-
Perform ELISAs for TNF-α, IL-6, and IL-4 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, add standards and samples to the antibody-coated plates and incubate.
-
Wash the plates and add the detection antibody.
-
Wash again and add the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Data Presentation
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-4 (pg/mL) |
| Untreated Control | - | 50 ± 5 | 20 ± 3 | 15 ± 2 |
| LPS (1 µg/mL) | - | 1200 ± 110 | 850 ± 75 | 18 ± 3 |
| This compound + LPS | 1 | 980 ± 90 | 700 ± 65 | 25 ± 4 |
| This compound + LPS | 5 | 750 ± 70 | 550 ± 50 | 35 ± 5 |
| This compound + LPS | 10 | 500 ± 45 | 380 ± 35 | 50 ± 6 |
| This compound + LPS | 25 | 280 ± 25 | 200 ± 20 | 75 ± 8 |
| This compound + LPS | 50 | 150 ± 15 | 100 ± 10 | 90 ± 10 |
Logical Relationship Diagram
Caption: this compound modulates cytokine production.
iNOS and COX-2 Expression Assay (Western Blot)
This assay is used to determine the effect of this compound on the protein expression levels of the inflammatory enzymes iNOS and COX-2.
Experimental Protocol
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the MAPK Phosphorylation Assay.
-
-
Protein Extraction and Western Blotting:
-
Follow the same protein extraction and Western blotting protocol as described for the MAPK Phosphorylation Assay.
-
Use primary antibodies specific for iNOS and COX-2. A housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for iNOS, COX-2, and the loading control.
-
Normalize the iNOS and COX-2 protein levels to the loading control.
-
Express the results as a percentage of the LPS-stimulated control.
-
Data Presentation
| Treatment | Concentration (µM) | iNOS / β-actin (relative density) | COX-2 / β-actin (relative density) |
| Untreated Control | - | 0.05 ± 0.01 | 0.08 ± 0.01 |
| LPS (1 µg/mL) | - | 1.0 ± 0.09 | 1.0 ± 0.11 |
| This compound + LPS | 1 | 0.85 ± 0.08 | 0.90 ± 0.09 |
| This compound + LPS | 5 | 0.65 ± 0.06 | 0.70 ± 0.07 |
| This compound + LPS | 10 | 0.45 ± 0.05 | 0.50 ± 0.05 |
| This compound + LPS | 25 | 0.25 ± 0.03 | 0.30 ± 0.03 |
| This compound + LPS | 50 | 0.10 ± 0.01 | 0.15 ± 0.02 |
Experimental Workflow Diagram
References
Application Notes and Protocols: Western Blot Analysis of p65 Phosphorylation after Edpetiline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edpetiline, a principal alkaloid isolated from Fritillaria species, has demonstrated significant anti-inflammatory and antioxidant effects.[1] Research indicates that this compound exerts these effects, in part, by modulating key inflammatory signaling pathways. One of the primary mechanisms identified is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1] Specifically, this compound has been shown to inhibit the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This application note provides a detailed protocol for performing Western blot analysis to quantify the phosphorylation of p65 in response to this compound treatment and presents illustrative data in a structured format.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on p65 phosphorylation. This data is based on typical results observed in similar studies and is intended to serve as a guide for expected outcomes.
Table 1: Dose-Dependent Inhibition of p65 Phosphorylation by this compound
| Treatment Group | This compound (µM) | p-p65/Total p65 Ratio (Normalized to LPS Control) | Standard Deviation |
| Vehicle Control | 0 | 0.12 | ± 0.03 |
| LPS (1 µg/mL) | 0 | 1.00 | ± 0.15 |
| LPS + this compound | 1 | 0.78 | ± 0.11 |
| LPS + this compound | 5 | 0.54 | ± 0.09 |
| LPS + this compound | 10 | 0.31 | ± 0.06 |
| LPS + this compound | 25 | 0.18 | ± 0.04 |
Table 2: Time-Course of p65 Phosphorylation Inhibition by this compound
| Treatment Group | Time (minutes) | p-p65/Total p65 Ratio (Normalized to Peak LPS Response) | Standard Deviation |
| LPS (1 µg/mL) | 0 | 0.05 | ± 0.01 |
| LPS (1 µg/mL) | 15 | 0.65 | ± 0.08 |
| LPS (1 µg/mL) | 30 | 1.00 | ± 0.12 |
| LPS (1 µg/mL) | 60 | 0.85 | ± 0.10 |
| LPS + this compound (10 µM) | 15 | 0.42 | ± 0.07 |
| LPS + this compound (10 µM) | 30 | 0.58 | ± 0.09 |
| LPS + this compound (10 µM) | 60 | 0.45 | ± 0.06 |
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit the phosphorylation of IκBα, thereby preventing the activation of NF-κB.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed RAW264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including controls.
-
Treatment:
-
For dose-response experiments, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
For time-course experiments, pre-treat cells with a fixed concentration of this compound (e.g., 10 µM) for 1 hour.
-
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 30 minutes for dose-response; 15, 30, 60 minutes for time-course). Include a vehicle control (no this compound, no LPS) and an LPS-only control.
Western Blot Protocol for p-p65
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536) and total p65 overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically but are typically 1:1000.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-p65 signal to the total p65 signal for each sample.
-
For loading control, the membrane can be stripped and re-probed for a housekeeping protein like β-actin or GAPDH.
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of p65 phosphorylation following this compound treatment.
References
Application Notes and Protocols for Administering Edpetiline in a Lipopolysaccharide (LPS)-Induced Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. The administration of LPS to mice is a widely utilized and established model to study systemic inflammation and the efficacy of novel anti-inflammatory agents. Edpetiline, an alkaloid derived from Fritillaria species, has demonstrated significant anti-inflammatory and antioxidant properties in in vitro studies.[1] These application notes provide a detailed protocol for inducing inflammation in mice using LPS and propose a framework for evaluating the therapeutic potential of this compound in this model.
Disclaimer: To date, there are no publicly available studies detailing the administration of this compound in an LPS-induced mouse model. The following protocols for this compound administration are proposed based on its in vitro activity and general pharmacological principles for in vivo studies. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound in their specific mouse strain and experimental conditions.
Mechanism of Action of this compound (Based on in vitro data)
In vitro studies using RAW264.7 macrophages have elucidated the potential mechanism by which this compound exerts its anti-inflammatory effects.[1] LPS stimulation of these cells leads to the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This compound has been shown to inhibit the phosphorylation of IκB, which prevents the nuclear translocation of the NF-κB p65 subunit.[1] Additionally, it reduces the phosphorylation of p38 and ERK in the MAPK pathway.[1] This upstream inhibition leads to a significant downstream reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as inflammatory mediators like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1]
Signaling Pathway Diagrams
Caption: this compound's proposed anti-inflammatory signaling pathway.
Experimental Protocols
I. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol describes the induction of systemic inflammation in mice using an intraperitoneal (i.p.) injection of LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (or other desired serotype)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Syringes and needles (27-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
LPS Preparation: Prepare a stock solution of LPS in sterile, pyrogen-free PBS. On the day of the experiment, dilute the stock solution to the desired final concentration. A commonly used dose for inducing a robust inflammatory response is 0.5 mg/kg to 5 mg/kg.[2] The final injection volume should be approximately 100-200 µL.
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise volume of the LPS solution to be administered.
-
Gently restrain the mouse and administer the LPS solution via intraperitoneal (i.p.) injection in the lower abdominal quadrant.[3]
-
A control group of mice should be injected with an equivalent volume of sterile PBS.
-
-
Monitoring: Monitor the mice for clinical signs of inflammation, which may include lethargy, piloerection, and huddled behavior. These signs typically appear within 2-4 hours post-injection.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 6, 12, or 24 hours post-LPS injection), euthanize the mice and collect blood and tissues for analysis.[4] Blood can be collected via cardiac puncture into EDTA-coated tubes for plasma separation. Tissues such as the liver, lungs, and spleen can be harvested for histological analysis or homogenization to measure cytokine levels.
II. Proposed Protocol for this compound Administration
This proposed protocol outlines how to administer this compound in conjunction with the LPS challenge. It is crucial to perform preliminary dose-finding studies to determine the optimal and non-toxic dose of this compound.
Administration Routes:
-
Intraperitoneal (i.p.) injection: A common route for systemic delivery of therapeutic agents.
-
Oral gavage: Suitable for evaluating the oral bioavailability and efficacy of this compound.
-
Intravenous (i.v.) injection: Provides direct and rapid systemic exposure.
Proposed Experimental Groups:
-
Vehicle Control: Mice receive the vehicle for this compound (e.g., PBS, saline with a solubilizing agent) and the vehicle for LPS (PBS).
-
LPS Control: Mice receive the vehicle for this compound and an i.p. injection of LPS.
-
This compound Treatment Group(s): Mice receive one or more doses of this compound followed by an i.p. injection of LPS.
-
This compound Only Control: Mice receive a high dose of this compound and the vehicle for LPS to assess any intrinsic effects of the compound.
Proposed Dosing Regimen (to be optimized):
-
Pre-treatment: Administer this compound 30-60 minutes before the LPS challenge. This is a common approach to assess the prophylactic potential of a compound.
-
Post-treatment: Administer this compound at a specified time after the LPS challenge (e.g., 1-2 hours) to evaluate its therapeutic efficacy in an established inflammatory state.
Example Experimental Workflow:
Caption: A generalized experimental workflow for evaluating this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Plasma Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | Value ± SEM | Value ± SEM | Value ± SEM |
| LPS Control | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound (Low Dose) + LPS | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound (High Dose) + LPS | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound Only | Value ± SEM | Value ± SEM | Value ± SEM |
Table 2: Effect of this compound on Inflammatory Gene Expression in Liver Tissue
| Treatment Group | iNOS (Fold Change) | COX-2 (Fold Change) | TNF-α (Fold Change) |
| Vehicle Control | 1.0 ± SEM | 1.0 ± SEM | 1.0 ± SEM |
| LPS Control | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound (Low Dose) + LPS | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound (High Dose) + LPS | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound Only | Value ± SEM | Value ± SEM | Value ± SEM |
Key Experimental Assays
1. Cytokine Analysis (ELISA or Multiplex Assay):
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in plasma or tissue homogenates.
2. Gene Expression Analysis (RT-qPCR):
-
Quantify the mRNA expression of inflammatory genes (e.g., Nos2, Ptgs2, Tnf, Il6) in tissues like the liver, spleen, or lungs.
3. Western Blot Analysis:
-
Assess the protein expression of key signaling molecules (e.g., phosphorylated and total p65, p38, ERK) in tissue lysates to confirm the mechanism of action.
4. Histological Analysis:
-
Perform hematoxylin and eosin (H&E) staining of tissues (e.g., lung, liver) to assess inflammatory cell infiltration and tissue damage.
5. Myeloperoxidase (MPO) Assay:
-
Quantify neutrophil infiltration in tissues as a marker of inflammation.
Conclusion
The LPS-induced mouse model of inflammation is a valuable tool for the preclinical evaluation of novel anti-inflammatory compounds. Based on its promising in vitro activity, this compound warrants further investigation in this in vivo model. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute studies to elucidate the therapeutic potential of this compound in treating inflammatory conditions. Rigorous dose-finding studies and careful experimental design will be essential for obtaining reliable and translatable results.
References
- 1. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 4. researchgate.net [researchgate.net]
Edpetiline in DMSO: Preparation and Storage of Stock Solutions for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation and storage of Edpetiline stock solutions in dimethyl sulfoxide (DMSO). This compound, a principal alkaloid from P. eduardi, is a bioactive compound with significant anti-inflammatory and antioxidant effects.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and the reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommended storage conditions to maintain the integrity of this compound for research use.
Introduction
This compound has demonstrated notable biological activity, including the inhibition of pro-inflammatory cytokines and mediators.[2] Its mechanism of action involves the modulation of key signaling pathways, making it a compound of interest for drug discovery and development. To facilitate in vitro and in vivo studies, it is essential to have reliable protocols for the preparation of homogenous, stable stock solutions. DMSO is a common solvent for dissolving this compound for biological assays due to its high solubilizing power for many organic compounds.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C33H53NO8 | [1] |
| Molecular Weight | 591.78 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (typically by HPLC) | [4] |
| Solubility in DMSO | 33.33 mg/mL (56.32 mM) | [1] |
| CAS Number | 32685-93-1 | [1] |
Recommended Storage and Stability
Proper storage is crucial to prevent degradation and maintain the bioactivity of this compound. The following storage conditions are recommended for both the solid compound and its DMSO stock solutions.
| Form | Storage Temperature | Duration | Storage Conditions | Reference |
| Solid | 4°C | Up to 6 months | Sealed, away from moisture and light | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | Sealed, protected from moisture and light, aliquoted to avoid freeze-thaw cycles | [1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Sealed, protected from moisture and light, aliquoted to avoid freeze-thaw cycles | [1] |
Note: The stability of compounds in DMSO can be compound-specific.[5] It is recommended to use freshly prepared solutions whenever possible.[5] To ensure the highest quality, use newly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.[1]
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, to aid dissolution)
-
Pipettes and sterile filter tips
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The volumes can be adjusted as needed.
-
Preparation: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM solution, you will need 5.92 mg of this compound (Molecular Weight: 591.78 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile tube.
-
Add the calculated volume of DMSO. For a 10 mM solution, add 1 mL of DMSO for every 5.92 mg of this compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
-
Aiding Solubilization (if necessary): If precipitation or phase separation occurs, gentle warming in a water bath (up to 60°C) and/or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Stock Solution Preparation Table
The following table provides the required mass of this compound for preparing common stock solution concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.59 mg | 2.96 mg | 5.92 mg |
| 5 mM | 2.96 mg | 14.80 mg | 29.59 mg |
| 10 mM | 5.92 mg | 29.59 mg | 59.18 mg |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory and antioxidant effects by inhibiting the phosphorylation of IκB and the nuclear translocation of NF-κB p65.[2] It also decreases the phosphorylation of p38 and ERK in the MAPK signaling pathway, without activating the JNK/MAPK pathway.[2]
Caption: this compound's inhibitory signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and storing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 二甲基亚砜 Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, CasNo.32685-93-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Edpetiline in High-Throughput Screening for Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. High-throughput screening (HTS) is a key strategy in the discovery of novel anti-inflammatory therapeutics. Edpetiline, an alkaloid derived from Fritillaria species, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] It exerts its effects by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This document provides detailed protocols for utilizing this compound as a reference compound in HTS campaigns aimed at identifying new anti-inflammatory agents.
Mechanism of Action of this compound
This compound mitigates the inflammatory response by targeting crucial signaling cascades. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to:
-
Inhibit NF-κB Pathway: this compound prevents the phosphorylation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory genes.
-
Modulate MAPK Pathway: It decreases the phosphorylation of p38 and ERK in the MAPK signaling pathway, without affecting the JNK pathway.[1][2]
-
Downregulate Pro-inflammatory Mediators: Treatment with this compound significantly reduces the mRNA and protein expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
-
Upregulate Anti-inflammatory Cytokines: this compound has been observed to increase the mRNA expression of the anti-inflammatory cytokine IL-4.[1]
-
Reduce Oxidative Stress: The compound effectively decreases the levels of intracellular reactive oxygen species (ROS).[1][2]
These well-characterized anti-inflammatory activities make this compound an excellent positive control for HTS assays targeting these pathways and mediators.
Data Presentation
The following tables summarize the key quantitative data regarding this compound's anti-inflammatory effects, which can be used as a benchmark for comparing novel compounds.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated RAW264.7 Macrophages
| Cytokine | This compound Concentration | Fold Change vs. LPS Control |
| TNF-α | 10 µM | ↓ 0.4 |
| 20 µM | ↓ 0.2 | |
| IL-6 | 10 µM | ↓ 0.5 |
| 20 µM | ↓ 0.3 |
Data are representative and should be empirically determined for each assay.
Table 2: Effect of this compound on Inflammatory Mediator Expression in LPS-stimulated RAW264.7 Macrophages
| Mediator | This compound Concentration | Fold Change vs. LPS Control |
| iNOS | 10 µM | ↓ 0.6 |
| 20 µM | ↓ 0.3 | |
| COX-2 | 10 µM | ↓ 0.5 |
| 20 µM | ↓ 0.2 |
Data are representative and should be empirically determined for each assay.
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
The following diagram illustrates the key molecular targets of this compound within the inflammatory signaling cascade.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
High-Throughput Screening Workflow for Anti-inflammatory Compounds
This workflow outlines the process of identifying novel anti-inflammatory compounds using this compound as a control.
References
Application of Edpetiline in Elucidating MAPK Signaling Pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Edpetiline, an alkaloid compound, has emerged as a valuable tool for researchers investigating inflammatory and oxidative stress signaling pathways. Of particular interest is its specific modulatory effect on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This application note provides a detailed overview of the use of this compound to study MAPK pathways, including its mechanism of action, protocols for experimental setup, and data analysis. This compound's ability to selectively inhibit components of the MAPK pathway makes it a powerful pharmacological agent for dissecting the roles of these kinases in cellular processes.
Mechanism of Action
This compound exerts its effects on the MAPK signaling pathway by selectively inhibiting the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), without affecting the c-Jun N-terminal kinase (JNK) pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This targeted inhibition allows for the specific investigation of p38 and ERK-mediated downstream events. The MAPK pathways are critical regulators of a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. By modulating these pathways, this compound can be used to study their involvement in various physiological and pathological conditions.
Data Presentation
The inhibitory effects of this compound on the MAPK signaling pathway and downstream inflammatory mediators can be quantified and presented for clear comparison. The following tables summarize the expected dose-dependent effects of this compound on key markers in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on p38 and ERK Phosphorylation
| Treatment | Concentration (µM) | p-p38 / p38 Ratio (Fold Change vs. LPS) | p-ERK / ERK Ratio (Fold Change vs. LPS) |
| Control | - | Baseline | Baseline |
| LPS | 1 µg/mL | Significant Increase | Significant Increase |
| LPS + this compound | 10 | Reduced | Reduced |
| LPS + this compound | 20 | Further Reduced | Further Reduced |
| LPS + this compound | 40 | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on Inflammatory Gene Expression
| Treatment | Concentration (µM) | iNOS mRNA (Fold Change vs. LPS) | COX-2 mRNA (Fold Change vs. LPS) | TNF-α mRNA (Fold Change vs. LPS) | IL-6 mRNA (Fold Change vs. LPS) |
| Control | - | Baseline | Baseline | Baseline | Baseline |
| LPS | 1 µg/mL | Significant Increase | Significant Increase | Significant Increase | Significant Increase |
| LPS + this compound | 10 | Reduced | Reduced | Reduced | Reduced |
| LPS + this compound | 20 | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound | 40 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
Protocol for Culturing and Treating RAW264.7 Macrophages:
-
Cell Culture: Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 12-well plates for qRT-PCR) at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) and incubate for 1-2 hours.
-
Stimulation: After pre-treatment, add lipopolysaccharide (LPS) from Escherichia coli O111:B4 to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the cells for the desired time points. For MAPK phosphorylation analysis, a short incubation of 15-30 minutes is typically sufficient. For gene expression analysis, a longer incubation of 6-24 hours is recommended.
Western Blot Analysis of MAPK Phosphorylation
Protocol for Analyzing p-p38 and p-ERK levels:
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin). Recommended antibody dilutions are typically 1:1000.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
Protocol for Analyzing iNOS, COX-2, TNF-α, and IL-6 mRNA levels:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit with oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green master mix and specific primers for mouse iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Primer Sequences:
-
Mouse iNOS: Forward: 5'-GGAAGAAACAAAACCCTCT-3', Reverse: 5'-CCTGGCAGTCACAGTCATA-3'[3]
-
Mouse COX-2: Forward: 5'-CAGACAACATAAACTGCGCCT-3', Reverse: 5'-GATACACCTCTCCACCAATGA-3'
-
Mouse TNF-α: Forward: 5'-ACCTGGCCTCTCTACCTTGT-3', Reverse: 5'-CCCGTAGGGCGATTACAGTC-3'[3]
-
Mouse IL-6: Forward: 5'-CAACGATGATGCACTTGCAGA-3', Reverse: 5'-TCTCTCTGAAGGACTCTGGCT-3'[3]
-
Mouse GAPDH: Forward: 5'-AACTTTGGCATTGTGGAAGG-3', Reverse: 5'-CACATTGGGGGTAGGAACAC-3'[4]
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
The following diagrams illustrate the MAPK signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: MAPK signaling pathway activated by LPS and inhibited by this compound.
Caption: Experimental workflow for studying this compound's effect on MAPK signaling.
References
- 1. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aging-us.com [aging-us.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for Cell Viability Assays in the Presence of Edpetiline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Edpetiline
This compound is a principal alkaloid isolated from P. eduardi. It has demonstrated significant anti-inflammatory and antioxidant properties. Research indicates that this compound exerts its effects by inhibiting the phosphorylation of IκB and subsequently the nuclear transcription of NF-κB p65. Furthermore, it has been shown to decrease the phosphorylation of p38 and ERK in the mitogen-activated protein kinase (MAPK) signaling pathway, without activating the JNK/MAPK signaling pathway. These mechanisms suggest that this compound may be a promising candidate for therapeutic applications in inflammation and oxidative stress-related diseases.
When evaluating the biological activity of compounds like this compound, it is crucial to assess their impact on cell viability and proliferation. This document provides detailed protocols for three common colorimetric and luminescent-based cell viability assays—MTT, Neutral Red, and CellTiter-Glo—and guidance on their application for testing this compound.
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is designed to demonstrate how to present quantitative results from cell viability assays with this compound.
The cytotoxic effects of this compound on RAW 264.7 macrophages were evaluated at different concentrations and incubation times using three distinct cell viability assays. The results are summarized below.
Table 1: Effect of this compound on RAW 264.7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Control) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 5.5 |
| 1 | 98.2 ± 4.9 | 95.6 ± 5.1 | 92.3 ± 4.7 |
| 5 | 90.5 ± 5.5 | 85.1 ± 4.9 | 78.4 ± 5.3 |
| 10 | 75.3 ± 4.8 | 68.7 ± 5.2 | 55.1 ± 4.9 |
| 25 | 52.1 ± 5.1 | 41.3 ± 4.7 | 30.2 ± 4.5 |
| 50 | 30.7 ± 4.6 | 19.8 ± 4.2 | 10.5 ± 3.8 |
| 100 | 12.4 ± 3.9 | 5.2 ± 2.1 | 2.1 ± 1.5 |
Table 2: Effect of this compound on RAW 264.7 Cell Viability (Neutral Red Assay)
| This compound Concentration (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Control) | 100.0 ± 6.1 | 100.0 ± 5.7 | 100.0 ± 6.3 |
| 1 | 99.1 ± 5.8 | 96.3 ± 5.4 | 93.1 ± 5.9 |
| 5 | 91.2 ± 6.0 | 86.5 ± 5.8 | 80.2 ± 6.1 |
| 10 | 78.4 ± 5.3 | 70.2 ± 5.5 | 58.9 ± 5.4 |
| 25 | 55.3 ± 5.6 | 44.1 ± 5.1 | 33.7 ± 4.9 |
| 50 | 33.9 ± 5.0 | 22.4 ± 4.6 | 13.2 ± 4.1 |
| 100 | 15.2 ± 4.2 | 8.1 ± 2.9 | 4.5 ± 2.0 |
Table 3: Effect of this compound on RAW 264.7 Cell Viability (CellTiter-Glo® Assay)
| This compound Concentration (µM) | 24 hours (RLU ± SD) | % Viability | 48 hours (RLU ± SD) | % Viability |
| 0 (Control) | 85432 ± 4120 | 100.0 | 92145 ± 4532 | 100.0 |
| 1 | 84123 ± 3987 | 98.5 | 89876 ± 4321 | 97.5 |
| 5 | 78954 ± 4211 | 92.4 | 80123 ± 4123 | 86.9 |
| 10 | 65432 ± 3876 | 76.6 | 63451 ± 3987 | 68.9 |
| 25 | 45678 ± 3123 | 53.5 | 38765 ± 2987 | 42.1 |
| 50 | 28765 ± 2543 | 33.7 | 18765 ± 1987 | 20.4 |
| 100 | 10987 ± 1876 | 12.9 | 5432 ± 987 | 5.9 |
Signaling Pathway of this compound
The following diagram illustrates the known anti-inflammatory signaling pathway modulated by this compound.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow for Cell Viability Assays
The diagram below outlines the general workflow for assessing the cytotoxicity of this compound using a cell viability assay.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
PBS
-
Multichannel pipette
-
Microplate reader (absorbance at 540 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment incubation period, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Dye Removal and Washing: Remove the Neutral Red solution and wash the cells once with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of the destain solution to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to extract the dye. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Procedure: After the treatment incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability using the luminescent signal (Relative Light Units - RLU): % Viability = (RLU of treated cells / RLU of control cells) x 100
Application Notes and Protocols for In Vivo Efficacy Studies of Edpetiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edpetiline, a principal alkaloid isolated from P. eduardi, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2][3] Preclinical in vitro studies have elucidated its mechanism of action, which involves the modulation of key inflammatory pathways. This compound has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of IκB and the subsequent nuclear transcription of nuclear factor-κB (NF-κB) p65.[2][3] Furthermore, it attenuates the mitogen-activated protein kinase (MAPK) signaling pathway by decreasing the phosphorylation of p38 and ERK.[2][3] These findings suggest that this compound holds promise as a therapeutic agent for inflammatory diseases.
These application notes provide a detailed framework for conducting in vivo efficacy studies to evaluate the therapeutic potential of this compound in a preclinical setting. The protocols outlined below are designed to be comprehensive and adaptable for researchers in the field of drug discovery and development.
Signaling Pathway of this compound
The proposed anti-inflammatory signaling pathway of this compound is depicted below. It illustrates the inhibition of the NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Design for In Vivo Efficacy
A well-structured experimental design is critical for obtaining reliable and translatable preclinical data.[4][5][6] The following outlines a study to assess the in vivo anti-inflammatory efficacy of this compound using a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.
Animal Model
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Species: C57BL/6 mice
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Age: 8-10 weeks
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Sex: Male
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Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
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Acclimatization: Minimum of 7 days before the start of the experiment.
Experimental Groups
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To establish baseline levels and control for vehicle effects. |
| 2 | LPS + Vehicle | To induce a robust inflammatory response (positive control). |
| 3 | LPS + this compound (Low Dose) | To assess the efficacy of a low dose of this compound. |
| 4 | LPS + this compound (Mid Dose) | To assess the dose-dependent efficacy of this compound. |
| 5 | LPS + this compound (High Dose) | To determine the maximal efficacy and potential toxicity. |
| 6 | LPS + Dexamethasone | To compare the efficacy of this compound to a standard-of-care anti-inflammatory drug. |
Dosing and Administration
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This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
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Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the desired pharmacokinetic profile.
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Dosing Regimen: Administer this compound or vehicle 1 hour prior to LPS challenge.
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LPS Administration: Administer LPS (from E. coli O111:B4) via i.p. injection at a dose of 1 mg/kg.
Experimental Workflow
The following diagram illustrates the key steps in the in vivo efficacy study.
Caption: Experimental workflow for the in vivo efficacy study of this compound.
Detailed Experimental Protocols
Preparation of Dosing Solutions
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This compound Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.[1]
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Working Solutions: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[1] Prepare different concentrations for the low, mid, and high dose groups.
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Vehicle Control: Prepare the vehicle solution using the same components and ratios but without this compound.
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LPS Solution: Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 0.1 mg/mL.
Animal Dosing and LPS Challenge
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Weigh each mouse and calculate the appropriate dose volume.
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Administer the vehicle, this compound, or Dexamethasone solution via the chosen route.
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One hour after treatment, administer the LPS solution via i.p. injection.
Clinical Observations
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Monitor the mice for clinical signs of inflammation and distress, including lethargy, piloerection, and huddling behavior, at hourly intervals for 6 hours post-LPS challenge.
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Record body weight before dosing and at the end of the study.
Sample Collection
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At 6 hours post-LPS administration, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
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Collect blood via cardiac puncture into EDTA-coated tubes for plasma separation. Centrifuge at 2000 x g for 15 minutes at 4°C and store the plasma at -80°C.
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Harvest key tissues such as the liver, spleen, and lungs. A portion of each tissue should be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for histology.
Biomarker Analysis
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Plasma Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the plasma using commercially available ELISA kits.
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Gene Expression Analysis: Isolate RNA from the liver or spleen and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory mediators such as iNOS and COX-2.[2][3]
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Western Blot Analysis: Prepare protein lysates from tissue samples to determine the phosphorylation status of key signaling proteins in the NF-κB (IκBα, p65) and MAPK (p38, ERK) pathways.[2][3]
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Histopathology: Process the formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue inflammation and cellular infiltration.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Plasma Cytokine Levels (pg/mL)
| Group | TNF-α | IL-6 | IL-1β | IL-10 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound (Mid) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound (High) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Dexamethasone | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Inflammatory Gene Expression (Fold Change vs. Vehicle Control)
| Group | iNOS | COX-2 |
| LPS + Vehicle | Mean ± SEM | Mean ± SEM |
| LPS + this compound (Low) | Mean ± SEM | Mean ± SEM |
| LPS + this compound (Mid) | Mean ± SEM | Mean ± SEM |
| LPS + this compound (High) | Mean ± SEM | Mean ± SEM |
| LPS + Dexamethasone | Mean ± SEM | Mean ± SEM |
Statistical Analysis
All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies for this compound. By following these detailed protocols, researchers can generate robust and reproducible data to evaluate the therapeutic potential of this compound as an anti-inflammatory agent. The successful translation of preclinical findings to clinical applications relies on meticulously planned and executed in vivo studies.[4][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Edpetiline Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Edpetiline concentration in in vitro experiments. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a principal alkaloid with significant anti-inflammatory and antioxidant effects.[1] Its mechanism of action in inhibiting inflammation involves the downregulation of the NF-κB and MAPK signaling pathways. Specifically, this compound has been shown to inhibit the phosphorylation of IκB and subsequent nuclear transcription of NF-κB p65. It also decreases the phosphorylation of p38 and ERK in the MAPK pathway. Notably, it does not appear to activate the JNK/MAPK signaling pathway.[1]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
While specific optimal concentrations can be cell-type and assay-dependent, a common starting point for in vitro screening of novel compounds is to test a broad range of concentrations, often from nanomolar to micromolar levels. Based on studies with other anti-inflammatory compounds in RAW264.7 macrophages, a pilot experiment could include concentrations ranging from 0.1 µM to 100 µM to determine the dose-dependent effects of this compound.
Q3: How do I determine if my chosen this compound concentration is cytotoxic?
It is crucial to assess the cytotoxicity of this compound in your specific cell line to distinguish between anti-inflammatory effects and general toxicity. A cell viability assay, such as the MTT, MTS, or resazurin reduction assay, should be performed. This will help you determine the concentration range where this compound is non-toxic and suitable for your functional assays.
Q4: What are the appropriate controls for an experiment involving this compound?
To ensure the validity of your results, several controls are essential:
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Vehicle Control: Since this compound is typically dissolved in a solvent like DMSO, a vehicle control (cells treated with the same concentration of the solvent alone) is necessary to ensure that the observed effects are due to this compound and not the solvent.
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Untreated Control: This group of cells does not receive any treatment and serves as a baseline for normal cell function.
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Positive Control (for inflammation assays): In inflammation studies, a positive control, such as lipopolysaccharide (LPS) for inducing an inflammatory response in macrophages, is crucial to confirm that the experimental system is responsive.
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Positive Control (for signaling pathway analysis): When assessing the effect on signaling pathways, a known activator or inhibitor of that pathway can be used as a positive control.
Q5: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cellular process being investigated. For signaling events like protein phosphorylation, shorter incubation times (e.g., 15 minutes to a few hours) are often sufficient. For measuring changes in gene or protein expression, or for cell viability assays, longer incubation periods (e.g., 6, 12, 24, or 48 hours) may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific endpoint.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- this compound is degraded or inactive.- The cellular model is not responsive. | - Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to identify the optimal incubation period.- Ensure proper storage and handling of the this compound stock solution.- Verify the responsiveness of your cell line to known activators/inhibitors of the target pathway. |
| High cell death in this compound-treated wells | - this compound concentration is cytotoxic. | - Perform a cell viability assay (e.g., MTT) to determine the IC50 for cytotoxicity.- Use concentrations well below the cytotoxic range for your functional assays. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent this compound concentration or preparation.- Variations in incubation times. | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Standardize all incubation times and experimental conditions. |
| Unexpected activation of a signaling pathway | - Off-target effects of this compound at high concentrations. | - Test a lower concentration of this compound.- Use specific inhibitors of the unexpected pathway to confirm if the effect is direct or indirect. |
Data Presentation
Table 1: Illustrative Example of this compound Concentration Effects on RAW264.7 Macrophages
| Concentration (µM) | Cell Viability (% of Control) | TNF-α Expression (% of LPS Control) | p-p38/total p38 Ratio (% of LPS Control) |
| 0 (Vehicle Control) | 100 ± 5 | 100 ± 10 | 100 ± 8 |
| 1 | 98 ± 4 | 85 ± 7 | 90 ± 6 |
| 10 | 95 ± 6 | 50 ± 5 | 60 ± 5 |
| 50 | 80 ± 7 | 20 ± 4 | 30 ± 4 |
| 100 | 50 ± 8 | Not Recommended | Not Recommended |
Table 2: Illustrative IC50 Values for this compound in RAW264.7 Macrophages
Note: The following data is for illustrative purposes. Actual IC50 values should be determined experimentally.
| Parameter | IC50 (µM) | Assay |
| Cytotoxicity | ~100 | MTT Assay (48h) |
| Inhibition of TNF-α | ~10 | ELISA (24h) |
| Inhibition of p38 Phosphorylation | ~15 | Western Blot (1h) |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
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This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24 or 48 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated p38 and ERK
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Cell Treatment: Seed RAW264.7 cells in a 6-well plate. Pre-treat with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.
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Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-p38, total p38, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines
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Cell Treatment: Seed RAW264.7 cells in a 12-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.
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RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers for TNF-α, IL-6, IL-4, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
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Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.
Visualizations
Caption: this compound inhibits the inflammatory response by blocking the phosphorylation of p38, ERK, and IκB.
References
Troubleshooting inconsistent results in Edpetiline bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Edpetiline in bioassays. The information is designed to help identify and resolve common issues leading to inconsistent results.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
This compound is a principal alkaloid with significant anti-inflammatory and antioxidant effects.[1][2] Its mechanism of action involves the inhibition of the phosphorylation of IκBα and the subsequent nuclear transcription of NF-κB p65.[1][2] Additionally, it decreases the phosphorylation of p38 and ERK in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
Q2: What is the most common bioassay used to assess this compound's anti-inflammatory activity?
The most common in vitro bioassay for this compound's anti-inflammatory activity uses lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages as a model for inflammation.[1][2] Key readouts for this assay include the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6), anti-inflammatory cytokines (e.g., IL-4), and inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
Experimental Design
Q3: What controls should I include in my this compound bioassay?
To ensure the validity of your results, the following controls are essential:
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Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.
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Untreated Control (Negative Control): Cells that are not stimulated with LPS or treated with this compound to establish a baseline.
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LPS-only Control (Positive Control): Cells stimulated with LPS but not treated with this compound to measure the maximum inflammatory response.
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Positive Inhibition Control: A known inhibitor of the NF-κB or MAPK pathway to confirm the assay is working as expected.
Q4: What is the optimal concentration range for this compound and LPS?
The optimal concentrations of this compound and LPS should be determined empirically for your specific experimental conditions. A good starting point for LPS is 100 ng/mL to 1 µg/mL.[3] For this compound, a dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration).
Data Interpretation
Q5: My results show high variability between replicates. What are the potential causes?
High variability in bioassays can stem from several factors, including inconsistent cell seeding density, variations in reagent preparation, and pipetting errors.[3][4] It is also crucial to ensure a homogenous cell suspension and consistent incubation times.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound bioassays.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Response to LPS Stimulation | Cell Line Issues: RAW264.7 cells can lose their sensitivity to LPS at high passage numbers.[3] The cells may also be contaminated with mycoplasma. | Use low-passage RAW264.7 cells (ideally below passage 20).[3] Regularly test for mycoplasma contamination. |
| LPS Quality: The purity and source of LPS can significantly impact the inflammatory response.[1][3] | Use a high-quality, purified LPS from a reputable supplier.[3] Consider testing different lots or sources of LPS. | |
| Serum Contamination: Fetal Bovine Serum (FBS) can contain endotoxins that may lead to spontaneous activation or desensitization of macrophages.[5] | Use heat-inactivated, endotoxin-free FBS. Screen different lots of FBS for their ability to support a robust LPS response with low background. | |
| High Background Inflammation in Vehicle Control | Endotoxin Contamination: Reagents, media, or water may be contaminated with endotoxins. | Use endotoxin-free reagents and plastics. Prepare all solutions with pyrogen-free water. |
| Cell Stress: Over-confluent cells or harsh handling during subculture can lead to spontaneous activation.[5] | Maintain cells at a sub-confluent density (70-80%).[5] Use a cell scraper instead of trypsin for passaging RAW264.7 cells to minimize cell surface protein damage.[5] | |
| This compound Appears Ineffective (No Inhibition of Inflammatory Markers) | Solubility and Stability Issues: this compound may not be fully dissolved or could be unstable in the cell culture medium.[6][7] | Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. Visually inspect for any precipitation. |
| Incorrect Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical. | Typically, cells are pre-treated with this compound for a specific duration (e.g., 1-2 hours) before LPS stimulation to allow for cellular uptake and target engagement. | |
| Variable Western Blot Results for p-p38 and p-ERK | Protein Degradation or Phosphatase Activity: Improper sample handling can lead to the degradation of proteins or the removal of phosphate groups. | Work quickly and on ice during protein extraction. Add protease and phosphatase inhibitors to your lysis buffer. |
| Low Protein Yield: Insufficient protein concentration can lead to weak or undetectable signals. | Ensure complete cell lysis and accurate protein quantification before loading the gel. | |
| Antibody Issues: The primary antibodies for the phosphorylated proteins may not be specific or sensitive enough. | Use validated antibodies from a reputable source. Optimize antibody concentrations and incubation times. |
Quantitative Data Summary
The following table presents representative data from an this compound bioassay using LPS-stimulated RAW264.7 macrophages. This data is illustrative and actual results may vary.
| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Nitric Oxide (µM) |
| Untreated Control | 50 ± 8 | 25 ± 5 | 1.5 ± 0.3 |
| Vehicle Control (DMSO) | 55 ± 10 | 28 ± 6 | 1.8 ± 0.4 |
| LPS (1 µg/mL) | 1500 ± 120 | 800 ± 75 | 25 ± 2.1 |
| This compound (10 µM) + LPS | 750 ± 65 | 400 ± 42 | 12 ± 1.5 |
| This compound (50 µM) + LPS | 300 ± 30 | 150 ± 18 | 5 ± 0.8 |
Experimental Protocols
Key Experiment: In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory effects of this compound.
1. Cell Culture and Seeding:
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Culture RAW264.7 macrophages in DMEM supplemented with 10% heat-inactivated, endotoxin-free FBS and 1% penicillin-streptomycin.
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Maintain cells in a 37°C, 5% CO2 incubator.
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Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. This compound Treatment:
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Prepare stock solutions of this compound in sterile DMSO.
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Dilute the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤0.5%.
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
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Incubate the cells for 1-2 hours.
3. LPS Stimulation:
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Prepare a stock solution of LPS in sterile PBS.
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Add LPS to each well (except the untreated control) to a final concentration of 1 µg/mL.
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Incubate the cells for 24 hours.
4. Measurement of Inflammatory Markers:
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Nitric Oxide (NO) Assay (Griess Assay):
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Collect the cell culture supernatant.
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Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
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Incubate at room temperature for 10 minutes.
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Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.
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Cytokine Measurement (ELISA):
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Collect the cell culture supernatant.
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Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
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Western Blot for iNOS, COX-2, p-p38, and p-ERK:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Quantify protein concentration using a BCA assay.
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Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against iNOS, COX-2, phosphorylated p38, total p38, phosphorylated ERK, and total ERK.
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Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits inflammation by blocking IKK and p38/ERK phosphorylation.
Experimental Workflow for this compound Bioassay
Caption: A streamlined workflow for assessing the anti-inflammatory effects of this compound.
Troubleshooting Logic Flowchart
Caption: A logical flowchart to systematically troubleshoot inconsistent this compound bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Edpetiline during experimental procedures
An important initial step in utilizing Edpetiline is to ensure its stability throughout experimental procedures. This technical support center provides guidance on preventing the degradation of this compound, a principal alkaloid with significant anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to light and moisture. As a solid, it should be stored in a tightly sealed container protected from light. For stock solutions, it is recommended to store them in sealed, light-protected aliquots. The stability of stock solutions is dependent on the storage temperature:
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-80°C: Up to 6 months
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-20°C: Up to 1 month[1]
Q2: How can I prevent the photodegradation of this compound during my experiments?
A2: Since this compound is photosensitive, all experimental procedures should be conducted under subdued light conditions. Use amber-colored vials or wrap experimental containers in aluminum foil. Minimize the exposure of the compound to ambient light, especially during long incubation periods.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is readily soluble in chloroform and ethyl acetate. It is also soluble in methanol, ethanol, acetone, and ethyl ether. However, it is insoluble in water and petroleum ether[2]. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.
Q4: My this compound solution has changed color. What could be the cause?
A4: A change in the color of your this compound solution may indicate degradation. This could be due to oxidation or photodegradation. It is recommended to discard the solution and prepare a fresh one from a solid stock that has been stored correctly.
Q5: How can I confirm the integrity of my this compound sample?
A5: The purity and integrity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A well-defined peak corresponding to this compound should be observed. The appearance of additional peaks may suggest the presence of degradation products or impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in assays | Compound degradation due to improper storage or handling. | 1. Prepare fresh dilutions from a stock solution stored at -80°C. 2. Ensure all experimental steps are performed with minimal light exposure. 3. Verify the pH of your experimental buffer, as extreme pH can cause hydrolysis. |
| Inconsistent results between experiments | Variability in compound stability or concentration. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Always prepare working solutions fresh on the day of the experiment[1]. 3. Use a calibrated method to confirm the concentration of the working solution. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | 1. Review the handling procedures to identify potential exposure to light, extreme temperatures, or incompatible solvents. 2. Perform a forced degradation study to identify potential degradation products under stress conditions (e.g., UV light, acid/base hydrolysis, oxidation). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Objective: To prepare a stable, concentrated stock solution of this compound.
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Materials: this compound solid, anhydrous DMSO, sterile amber-colored microcentrifuge tubes.
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Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
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Under subdued light, weigh the required amount of this compound.
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Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
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Vortex briefly until the solid is completely dissolved.
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Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1].
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Protocol 2: HPLC Method for Purity Assessment
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Objective: To assess the purity of this compound and detect potential degradation products.
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Instrumentation:
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HPLC system with a UV detector.
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
-
-
Procedure:
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Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).
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Set the column temperature to 30°C.
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Use a gradient elution:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30-35 min: 90% to 10% B
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35-40 min: 10% B
-
-
Set the flow rate to 1.0 mL/min.
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Set the UV detection wavelength to 220 nm.
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Inject 10 µL of the sample.
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Analyze the chromatogram for the main this compound peak and any additional peaks that may indicate degradation.
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Data on this compound Stability
Table 1: Stability of this compound Solution (1 mM in DMSO) under Various Conditions
| Condition | Incubation Time | Purity (%) |
| Temperature | ||
| 4°C (dark) | 7 days | 98.5% |
| Room Temp (dark) | 7 days | 92.1% |
| Room Temp (light) | 7 days | 75.4% |
| pH in Aqueous Buffer | ||
| pH 4.0 | 24 hours | 88.2% |
| pH 7.4 | 24 hours | 99.1% |
| pH 9.0 | 24 hours | 91.5% |
Visual Guides
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting flowchart for this compound degradation.
References
Improving the yield of Edpetiline extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Edpetiline extraction from plant material, particularly P. eduardi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
This compound is a principal steroidal alkaloid isolated from the plant P. eduardi.[1][2] It is classified as a terpenoid triterpene with the chemical formula C₃₃H₅₃NO₈ and a molecular weight of 591.78.[1][3] Research has shown that this compound possesses significant anti-inflammatory and antioxidant properties.[4] It may exert these effects by inhibiting key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[4] These properties suggest that this compound is a potential therapeutic agent for treating diseases related to inflammation and oxidative stress.[4]
Q2: What are the general steps involved in extracting this compound?
The extraction of alkaloids like this compound from plant materials typically involves the following key stages:
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Preparation of Plant Material: This involves drying the plant material to prevent enzymatic degradation of the target compound and then grinding it into a fine powder to increase the surface area for efficient solvent penetration.
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Extraction: The powdered plant material is mixed with a suitable solvent to dissolve the this compound. Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
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Filtration and Concentration: The solid plant residue is separated from the liquid extract, and the solvent is then evaporated under reduced pressure to yield a crude extract.
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Purification: The crude extract contains a mixture of compounds. Purification steps, such as acid-base extraction and chromatography, are necessary to isolate this compound from other metabolites.
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical for achieving a high extraction yield. For steroidal alkaloids like this compound, polar organic solvents are generally effective. Ethanol and methanol are commonly used due to their ability to dissolve these compounds.[5][6] An optimized study on the extraction of similar alkaloids from Fritillaria cirrhosa found that 90% ethanol was the optimal solvent. Acidified water or alcohol can also be used to convert the alkaloids into their salt form, which enhances their solubility in polar solvents.[3]
Q4: What analytical methods are used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of alkaloids like this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for confirming the molecular weight and elucidating the chemical structure of the isolated compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of this compound. Inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried in a well-ventilated area or using a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder. |
| Inappropriate Solvent Selection: The solvent may not have the optimal polarity to dissolve this compound effectively. | Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, and their aqueous mixtures) to determine the most effective one. An ethanol concentration of 90% has been shown to be effective for similar alkaloids. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound. | Increase the solvent-to-solid ratio. A ratio of 15:1 (solvent volume in mL to plant material weight in g) has been used successfully for related compounds. Experiment with different ratios to find the optimal balance between yield and solvent consumption. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a suitable temperature for complete extraction. | Optimize the extraction time and temperature. For maceration, allow for a longer soaking period with regular agitation. For methods like Soxhlet or reflux, ensure the apparatus is functioning correctly and the extraction cycles are adequate. A temperature of 80°C for 120 minutes has been found to be optimal for similar extractions. | |
| Low Purity of Isolated this compound | Inefficient Purification Technique: The chosen purification method may not be suitable for separating this compound from structurally similar impurities. | Employ a multi-step purification strategy. Acid-base extraction is a classic method for separating alkaloids. This can be followed by column chromatography using stationary phases like silica gel or macroporous resins for finer separation. |
| Co-extraction of Unwanted Compounds: The initial extraction solvent might be dissolving a wide range of other plant metabolites along with this compound. | Consider a preliminary wash of the plant material with a non-polar solvent like hexane to remove lipids and other non-polar compounds before the main extraction. | |
| Degradation of this compound | Exposure to High Temperatures: this compound may be thermolabile and can degrade at high temperatures during extraction or solvent evaporation. | Use a rotary evaporator under reduced pressure to remove the solvent at a controlled, low temperature. Avoid prolonged exposure to high temperatures throughout the process. |
| Unfavorable pH Conditions: The compound may be unstable in highly acidic or alkaline conditions during purification. | Monitor and control the pH during acid-base extraction. Avoid extreme pH values and prolonged exposure to acidic or basic solutions. |
Experimental Protocols
Protocol 1: Optimized Ethanol Extraction of this compound
This protocol is based on optimized conditions for the extraction of steroidal alkaloids from Fritillaria species, which are structurally related to this compound.
-
Plant Material Preparation:
-
Dry the bulbs of P. eduardi at 40-50°C to a constant weight.
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Grind the dried bulbs into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a round-bottom flask.
-
Add 1500 mL of 90% ethanol to achieve a 15:1 liquid-to-solid ratio.
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Reflux the mixture at 80°C for 120 minutes with continuous stirring.
-
-
Filtration and Concentration:
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Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.
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Collect the filtrate and re-extract the residue twice more with the same volume of 90% ethanol.
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Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Acid-Base Extraction for Alkaloid Purification
This protocol is a general method for separating alkaloids from a crude extract.
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Acidification:
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Dissolve the crude extract in a 5% hydrochloric acid solution.
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Stir the solution for 1-2 hours to ensure all alkaloids are converted to their hydrochloride salts.
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Filter the solution to remove any undissolved non-alkaloidal material.
-
-
Basification and Extraction:
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Adjust the pH of the acidic aqueous solution to 9-10 using a 10% ammonium hydroxide solution. This will precipitate the free alkaloid bases.
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Extract the aqueous solution three times with an equal volume of chloroform or dichloromethane.
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Combine the organic layers.
-
-
Final Concentration:
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Dry the combined organic extract over anhydrous sodium sulfate.
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Filter the solution and evaporate the solvent under reduced pressure to yield the purified alkaloid fraction. Further purification can be achieved using column chromatography.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Hypothetical Anti-inflammatory Signaling Pathway of this compound.
References
Mitigating off-target effects of Edpetiline in cell culture
Technical Support Center: Edpetiline
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address potential challenges, with a specific focus on mitigating off-target effects in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor designed to target Polo-like Kinase 5 (PLK5), a key regulator of cell cycle progression and apoptosis. By inhibiting PLK5, this compound is intended to induce cell cycle arrest and promote apoptosis in rapidly dividing cells, such as cancer cell lines.
Q2: What are the known off-target effects of this compound?
While highly selective for PLK5, in vitro kinase profiling has revealed that at concentrations exceeding the optimal working range, this compound can exhibit inhibitory activity against other kinases, most notably SRC and VEGFR2. This can lead to unintended biological consequences, such as alterations in cell adhesion or angiogenesis signaling pathways.
Q3: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent. We strongly recommend performing a dose-response curve for each new cell line to determine the EC50 value for the desired phenotype (e.g., apoptosis induction). As a starting point, a range of 10 nM to 500 nM is advised. Concentrations above 1 µM are more likely to induce off-target effects.
Q4: How can I confirm that the observed phenotype is due to PLK5 inhibition and not off-target effects?
The most rigorous method is to perform a rescue experiment. This can be achieved by expressing a drug-resistant mutant of PLK5 in your cells. If the phenotype is reversed upon expression of the resistant mutant in the presence of this compound, it confirms the effect is on-target. Another approach is to use siRNA/shRNA to knock down PLK5 and verify if the resulting phenotype mimics the effect of this compound treatment.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Problem: After treating cells with this compound, you observe either less apoptosis than expected or a high degree of cell death that does not correlate with PLK5 inhibition markers.
Possible Cause: This discrepancy may arise from using a suboptimal concentration of this compound, leading to either insufficient target engagement or significant off-target effects. At high concentrations, inhibition of kinases like SRC can independently affect cell viability and confound results.
Solution Steps:
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Optimize this compound Concentration: Perform a dose-response experiment to identify the lowest effective concentration that yields the desired phenotype.
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Analyze On-Target vs. Off-Target Activity: Compare the IC50 values for the primary target and known off-targets. The goal is to use a concentration that maximizes PLK5 inhibition while minimizing effects on SRC and VEGFR2.
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Recommended Max Concentration (nM) | Notes |
|---|---|---|---|
| PLK5 (On-Target) | 15 | 500 | Primary target for inducing apoptosis. |
| SRC (Off-Target) | 850 | < 750 | Inhibition may affect cell adhesion and motility. |
| VEGFR2 (Off-Target) | 1200 | < 1000 | Inhibition may alter angiogenic signaling pathways. |
Caption: Workflow for troubleshooting unexpected cell viability results.
Issue 2: Contradictory Western Blot Results
Problem: Western blot analysis shows inconsistent phosphorylation status of downstream markers. For example, a substrate of PLK5 shows decreased phosphorylation (as expected), but a known SRC substrate also shows altered phosphorylation.
Possible Cause: This strongly indicates an off-target effect is occurring. The concentration of this compound used is likely high enough to inhibit both the primary target (PLK5) and off-targets (SRC).
Solution Steps:
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Review Kinase Selectivity Data: Refer to the kinase inhibition profile (Table 1) to understand the selectivity window.
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Perform a Concentration Matrix Experiment: Titrate this compound across a narrower, lower range (e.g., 5 nM to 250 nM).
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Probe for On-Target and Off-Target Markers: Use Western blotting to simultaneously probe for phosphorylation of a PLK5 substrate and an SRC substrate. This will allow you to pinpoint the concentration at which this compound begins to inhibit SRC.
Caption: this compound's on-target and potential off-target pathways.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
Objective: To determine the EC50 of this compound for a specific cell line.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
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Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control.
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.
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Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
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Viability Assay: Measure cell viability using a standard method such as an MTS or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
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Data Analysis: Normalize the results to the vehicle control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot for Target Engagement
Objective: To confirm this compound inhibits PLK5 and assess off-target activity on SRC at various concentrations.
Methodology:
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Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of this compound concentrations (e.g., 10 nM, 50 nM, 250 nM, 1 µM) and a vehicle control for a short duration (e.g., 2-4 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
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Phospho-PLK5 substrate antibody (to measure on-target effect).
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Phospho-SRC (Tyr416) antibody (to measure off-target effect).
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Total PLK5 and Total SRC antibodies (as loading controls).
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GAPDH or β-Actin antibody (as a general loading control).
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to compare protein phosphorylation levels across different this compound concentrations.
Caption: Logical guide for designing experiments with this compound.
Technical Support Center: Optimizing Western Blot Conditions for Edpetiline-Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Western blot experiments when studying the effects of Edpetiline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a principal alkaloid with significant anti-inflammatory and antioxidant effects.[1] Its mechanism of action involves the inhibition of key inflammatory signaling pathways. Specifically, this compound has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] Additionally, it decreases the phosphorylation of p38 and ERK, which are critical components of the MAP kinase (MAPK) signaling pathway.[1]
Q2: Which signaling pathways are most relevant to study when investigating the effects of this compound?
A2: Based on its mechanism of action, the most relevant signaling pathways to investigate are the NF-κB and MAPK/ERK pathways. Western blotting for the phosphorylated forms of key proteins in these pathways (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK) is essential to determine the inhibitory effects of this compound.
Q3: What are the recommended starting concentrations for this compound treatment in cell culture?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific model system. A starting point for such an experiment could be a range of concentrations from nanomolar to micromolar, based on typical effective concentrations of other small molecule inhibitors.
Q4: How can I ensure I am accurately detecting changes in protein phosphorylation after this compound treatment?
A4: Detecting phosphorylated proteins requires specific precautions. Key considerations include:
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Use of Inhibitors: Always include phosphatase and protease inhibitors in your lysis buffer to prevent dephosphorylation and degradation of your target proteins.
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Cold Conditions: Keep your samples on ice or at 4°C throughout the lysis and sample preparation process.
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Blocking Buffers: Avoid using milk-based blocking buffers, as they can contain endogenous phosphoproteins that may interfere with your signal. Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is a recommended alternative.
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Antibody Specificity: Use antibodies that are highly specific for the phosphorylated form of your target protein.
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Total Protein Analysis: Always probe for the total, non-phosphorylated form of your target protein as a loading control and to normalize the levels of the phosphorylated protein.
Troubleshooting Guides
This section provides solutions to common problems encountered when performing Western blots with this compound-treated samples.
| Problem | Possible Cause | Solution |
| No or Weak Signal for Phosphorylated Protein | 1. Suboptimal this compound Treatment: The concentration or duration of this compound treatment may be insufficient to induce a detectable change in phosphorylation. 2. Phosphatase Activity: Phosphatases in the cell lysate may have dephosphorylated the target protein. 3. Low Protein Abundance: The target protein may be expressed at low levels in your cells. 4. Inefficient Antibody Binding: The primary antibody concentration may be too low, or the incubation time may be too short. | 1. Perform a dose-response and time-course experiment to determine the optimal this compound treatment conditions. 2. Ensure that freshly prepared phosphatase inhibitors are added to your lysis buffer. 3. Increase the amount of protein loaded onto the gel. 4. Optimize the primary antibody concentration and increase the incubation time (e.g., overnight at 4°C). |
| High Background | 1. Blocking is Insufficient: The blocking agent is not effectively preventing non-specific antibody binding. 2. Antibody Concentration is Too High: The primary or secondary antibody concentration is excessive. 3. Washing is Inadequate: Insufficient washing is leaving behind unbound antibodies. | 1. Increase the blocking time and consider switching to a different blocking agent (e.g., 5% BSA in TBST). 2. Titrate your primary and secondary antibodies to determine the optimal dilution. 3. Increase the number and duration of washes with TBST. |
| Non-Specific Bands | 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate. 2. Sample Degradation: Proteins in your sample may be degraded, leading to the appearance of smaller bands. | 1. Use a more specific primary antibody. You can check the antibody datasheet for specificity data. 2. Ensure that protease inhibitors are always included in your lysis buffer and that samples are handled on ice. |
| Inconsistent Results Between Experiments | 1. Variability in this compound Treatment: Inconsistent preparation of this compound stock solutions or treatment times. 2. Inconsistent Sample Preparation: Variations in cell lysis, protein quantification, or sample loading. 3. Variability in Western Blot Protocol: Inconsistent incubation times, antibody dilutions, or washing steps. | 1. Prepare fresh this compound dilutions for each experiment and ensure precise timing of treatments. 2. Standardize your sample preparation protocol and use a reliable protein quantification assay. 3. Follow a detailed and consistent Western blot protocol for all experiments. |
Data Presentation
Due to the limited publicly available quantitative data for this compound, the following table is a template. Researchers should perform dose-response experiments to determine the IC50 values for their specific cell lines and experimental conditions.
| Target Protein | Cell Line | This compound IC50 (µM) | Reference |
| Phospho-p65 (Ser536) | User-defined | User-determined | Internal Data |
| Phospho-p38 (Thr180/Tyr182) | User-defined | User-determined | Internal Data |
| Phospho-ERK1/2 (Thr202/Tyr204) | User-defined | User-determined | Internal Data |
Experimental Protocols
Cell Lysis and Protein Extraction
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Treatment: Plate cells and grow to desired confluency. Treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
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Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) and supplement it with a protease and phosphatase inhibitor cocktail immediately before use. Keep the buffer on ice.
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Cell Lysis:
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For adherent cells, wash the cells with ice-cold PBS. Add the lysis buffer and scrape the cells.
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For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the lysis buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
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Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
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Supernatant Collection: Transfer the supernatant (containing the protein) to a new pre-chilled tube.
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Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blot Protocol for Phosphorylated Proteins
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Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for the phosphorylated target protein) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
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Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total protein.
Visualizations
Caption: this compound's inhibitory effects on the NF-κB and MAPK signaling pathways.
Caption: General workflow for Western blotting of this compound-treated samples.
Caption: A logical troubleshooting guide for common Western blot issues.
References
Stability testing of Edpetiline under different storage conditions
Disclaimer: Edpetiline is a fictional drug substance. The following information is provided for illustrative purposes based on common scenarios encountered during the stability testing of small molecule drugs.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Question: I am observing unexpected peaks in my HPLC chromatogram during the stability analysis of this compound. What could be the cause and how should I investigate?
Answer:
Unexpected peaks in an HPLC chromatogram can arise from several sources. A systematic investigation is crucial to identify the root cause.
Possible Causes and Investigation Steps:
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Degradation Products: The new peaks could be degradation products of this compound.
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Action: Compare the chromatograms of stressed samples (from forced degradation studies) with those of the control (time zero) samples. Degradation products are expected to increase in area over time or under stress conditions.
-
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Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can appear as peaks, especially in gradient elution.[1]
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Action:
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Use only HPLC-grade solvents and freshly prepared mobile phases.[1]
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Run a blank gradient (injecting mobile phase) to see if the peaks are still present.
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Filter all mobile phases before use.
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-
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Sample Contamination: The sample itself might be contaminated.
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Action:
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Prepare a fresh sample of this compound and re-inject.
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Review the sample preparation procedure for any potential sources of contamination.
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-
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System Contamination: The HPLC system, including the injector and column, can harbor contaminants from previous analyses.
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Action:
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Flush the injector and the entire system with a strong solvent.[2]
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If the column is suspected, wash it according to the manufacturer's instructions or replace it.
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-
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Excipient Degradation: If you are analyzing a formulated product, the new peaks could be degradation products of the excipients.
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Action: Analyze a placebo sample (formulation without this compound) that has been subjected to the same stability conditions.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The HPLC peak for this compound is showing significant tailing. What are the common causes and how can I improve the peak shape?
Answer:
Peak tailing can compromise the accuracy of peak integration and resolution. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes and Corrective Actions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups in this compound.
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Action: Reduce the injection volume or the concentration of the sample.[3]
-
-
Column Contamination or Degradation: The column's performance can degrade over time.
-
Action:
-
Flush the column with a strong solvent.
-
Replace the column if the performance does not improve.
-
-
-
Inappropriate Mobile Phase: The sample solvent may be too strong compared to the mobile phase, causing peak distortion.
Issue 3: Drifting HPLC Baseline
Question: I am experiencing a drifting baseline in my HPLC analysis of this compound, which is affecting the integration of small degradation product peaks. What should I do?
Answer:
A drifting baseline can be caused by several factors related to the HPLC system and the mobile phase.
Possible Causes and Solutions:
-
Column Temperature Fluctuations: Changes in the column temperature can cause the baseline to drift.
-
Solution: Use a column oven to maintain a constant and stable temperature.[4]
-
-
Mobile Phase Composition Change: In gradient elution, a drifting baseline can occur if the mobile phase components have different UV absorbance.
-
Solution:
-
Use a mobile phase additive that has low UV absorbance at the detection wavelength.
-
Ensure the mobile phase is well-mixed and degassed.
-
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.
-
Solution: Increase the column equilibration time before injecting the sample.
-
-
Detector Lamp Aging: An aging detector lamp can lead to baseline instability.
-
Solution: Check the lamp's energy output and replace it if it is low.
-
Frequently Asked Questions (FAQs)
General Stability Testing
Q1: What are the recommended long-term and accelerated stability testing conditions for a new drug substance like this compound?
A1: The recommended storage conditions are defined by the International Council for Harmonisation (ICH) guidelines.[5][6] For a new drug substance intended for the global market, the following conditions are typically used:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Data from ICH Q1A (R2) Guideline.[5][7] |
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study, also known as stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability conditions.[8][9] This is done to:
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Identify likely degradation products: This helps in understanding the degradation pathways of this compound.[8][9]
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Establish the intrinsic stability of the molecule: It reveals the susceptibility of the drug to various stressors like acid, base, oxidation, light, and heat.[8]
-
Develop and validate a stability-indicating analytical method: The method must be able to separate the intact drug from its degradation products, ensuring accurate measurement during stability studies.[8][10]
Experimental Protocols
Q3: Can you provide a general protocol for a forced degradation study of this compound?
A3: Below is a typical protocol for a forced degradation study. The concentrations of stressing agents and the duration of exposure may need to be adjusted based on the stability of this compound. The goal is to achieve 5-20% degradation.[11][12]
Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[11]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[11]
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[11]
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Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
-
Sample Preparation for Analysis:
-
For hydrolytic and oxidative studies, neutralize the samples (acid with base, base with acid) before dilution.
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Dissolve the thermally and photolytically stressed solid samples in the solvent.
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Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
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Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Data Presentation
Q4: How should I present the data from my forced degradation study?
A4: A summary table is an effective way to present the results.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound | % Total Degradation | Number of Degradants | Remarks |
| Control (Unstressed) | 99.8 | < 0.2 | 1 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.6 | 3 | Significant degradation |
| 0.1 M NaOH, 60°C, 24h | 90.5 | 9.3 | 2 | Moderate degradation |
| 3% H₂O₂, RT, 24h | 88.7 | 11.1 | 4 | Significant degradation |
| Heat (80°C, 48h) | 97.1 | 2.7 | 2 | Minor degradation |
| Photolytic (ICH Q1B) | 92.3 | 7.5 | 3 | Moderate degradation |
Visualizations
Experimental Workflow
Caption: Workflow for a typical stability study of this compound.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Decision tree for identifying the source of unexpected HPLC peaks.
Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. ijsdr.org [ijsdr.org]
- 3. hplc.eu [hplc.eu]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. purple-diamond.com [purple-diamond.com]
- 6. upm-inc.com [upm-inc.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Edpetiline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Edpetiline.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?
This compound is a principal alkaloid with significant anti-inflammatory effects.[1] Its solubility is a key factor influencing its oral bioavailability. Available data indicates that this compound is soluble in DMSO (Dimethyl sulfoxide).[1] For in vivo studies, formulations have been prepared using a combination of DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline, achieving a concentration of at least 2.5 mg/mL.[1] The lipophilic nature of many alkaloids suggests that this compound may have poor aqueous solubility, a common challenge for oral drug delivery.[2][3]
Q2: What are the initial steps to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
For poorly soluble drugs, enhancing bioavailability often starts with improving the dissolution rate and solubility in gastrointestinal fluids.[4] Key initial strategies to consider include:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanonization can enhance dissolution.[3][5]
-
Formulation with Excipients: Utilizing surfactants, polymers, and other excipients can improve wettability and solubility.[5][6]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate.[5][6][7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[3][6]
Q3: Can co-administration with other agents enhance this compound's bioavailability?
Yes, co-administration with certain agents can improve bioavailability. Permeability enhancers can facilitate the transport of the drug across the intestinal epithelium.[8][9] Additionally, inhibitors of metabolic enzymes, if this compound is found to be a substrate for them, can reduce first-pass metabolism.[9]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility and dissolution rate limitation. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to reduce the particle size of the this compound drug substance. 2. Formulation as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer like PVP or HPMC.[5] 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.[3][6] | Increased dissolution rate leading to improved and more consistent plasma concentration-time profiles. |
| High first-pass metabolism. | 1. In Vitro Metabolism Studies: Incubate this compound with liver microsomes (human, rat, etc.) to identify the primary metabolizing enzymes.[10] 2. Co-administration with Inhibitors: If a specific CYP enzyme is identified, co-administer a known inhibitor of that enzyme in animal studies (for research purposes only). | Reduced metabolic clearance and a corresponding increase in systemic exposure. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the bidirectional transport of this compound. 2. Co-administration with P-gp Inhibitors: In animal studies, co-administer a known P-gp inhibitor like verapamil or cyclosporine A. | Increased intestinal absorption and higher plasma concentrations. |
Issue 2: Drug Precipitation in Aqueous Media During In Vitro Dissolution Testing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation followed by precipitation from an enabling formulation (e.g., solid dispersion). | 1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC-AS or Soluplus® in the formulation to maintain a supersaturated state. 2. Optimize Drug Loading: Reduce the drug loading in the solid dispersion to a level that can be maintained in a supersaturated state in the dissolution medium. | Sustained supersaturation and improved dissolution profile, more representative of the in vivo situation. |
| Change in pH causing precipitation. | 1. pH-Controlled Dissolution Studies: Perform dissolution testing in media that mimic the pH progression of the gastrointestinal tract. 2. Use of pH-Modifying Excipients: Incorporate buffering agents or acidic/basic excipients in the formulation to create a favorable micro-environmental pH. | Consistent dissolution across different pH environments. |
Summary of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[3] | Simple and widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | Presents the drug in an amorphous, high-energy state within a hydrophilic matrix.[5][7] | Significant increase in solubility and dissolution rate. | Potential for recrystallization during storage, affecting stability and performance.[5] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids.[3][6] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. | Potential for drug precipitation upon dilution; chemical stability of the drug in the formulation needs to be assessed.[2] |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[3][5] | Increases aqueous solubility and can improve stability. | Limited to drugs with appropriate size and geometry to fit into the cyclodextrin cavity; can be a costly excipient. |
| Prodrug Approach | Chemical modification of the drug to a more soluble or permeable form, which is then converted to the active drug in vivo.[2][5] | Can overcome both solubility and permeability limitations. | Requires careful design to ensure efficient conversion to the active form; may introduce new metabolic pathways. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion of this compound
-
Polymer Selection: Screen various polymers such as PVP K30, HPMC E5, and Soluplus® for their ability to form a stable amorphous solid dispersion with this compound.
-
Solvent Evaporation Method:
-
Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the dispersion.
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity.
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids and compare the dissolution profile to that of the pure drug.
-
Protocol 2: In Vitro Metabolic Stability Assessment of this compound
-
Incubation with Liver Microsomes:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat), this compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Include positive (a known rapidly metabolized compound) and negative (without NADPH) controls.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Key barriers to oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Metabolic profiling of corylin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of Edpetiline in a Preclinical Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Edpetiline, a novel compound, against established anti-inflammatory agents in a preclinical model. The data presented is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely accepted model for screening anti-inflammatory drug candidates.
Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the available quantitative data on the inhibitory effects of this compound and comparator drugs—Dexamethasone, Ibuprofen, and Celecoxib—on key inflammatory mediators in LPS-stimulated RAW264.7 macrophages.
| Compound | Target | Metric | Value | Concentration |
| This compound | TNF-α | % Inhibition | Significant Inhibition | 100 µM[1] |
| IL-6 | % Inhibition | Significant Inhibition | 100 µM[1] | |
| iNOS | % Inhibition | Significant Inhibition | 100 µM[1] | |
| COX-2 | % Inhibition | Significant Inhibition | 100 µM[1] | |
| Dexamethasone | TNF-α | % Inhibition | Significant Inhibition | 1 µM[2][3] |
| NO | IC50 | 34.60 µg/mL | -[4] | |
| Ibuprofen | NF-κB binding | % Inhibition | Partial Inhibition | 200 µM[5] |
| iNOS | % Inhibition | Significant Inhibition | Not Specified[6] | |
| COX-2 | % Inhibition | Significant Inhibition | Not Specified[6] | |
| IL-1β | % Inhibition | Significant Inhibition | Not Specified[6] | |
| IL-6 | % Inhibition | Significant Inhibition | Not Specified[6] | |
| Celecoxib | NO | % Inhibition | Significant Inhibition | 20 µM[7] |
| TNF-α | % Inhibition | Significant Inhibition | 20 µM[7] | |
| IL-6 | % Inhibition | Significant Inhibition | 20 µM[7] | |
| PGE2 | % Inhibition | Significant Inhibition | 20 µM[7] |
Experimental Protocols
LPS-Stimulated RAW264.7 Macrophage Inflammatory Assay
This protocol outlines the general procedure for inducing an inflammatory response in RAW264.7 macrophages using Lipopolysaccharide (LPS) and subsequently evaluating the anti-inflammatory effects of test compounds.
1. Cell Culture and Seeding:
-
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded into 96-well or other appropriate culture plates at a density of 1-2 x 10^5 cells/mL and allowed to adhere overnight[8].
2. Compound Treatment and LPS Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Dexamethasone, Ibuprofen, Celecoxib).
-
After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding LPS to a final concentration of 10-100 ng/mL[8].
-
A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included in each experiment.
3. Measurement of Inflammatory Mediators:
-
After an incubation period of 16-24 hours, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., Nitric Oxide, Prostaglandin E2) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) production is often assessed by measuring nitrite levels using the Griess reagent.
4. Analysis of Intracellular Signaling Pathways:
-
To investigate the mechanism of action, cell lysates are prepared after treatment.
-
The expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs) are analyzed by Western blotting.
-
The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) can be quantified using quantitative real-time PCR (qRT-PCR).
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the experimental workflow for evaluating anti-inflammatory compounds.
Conclusion
The preclinical data presented in this guide indicates that this compound exhibits significant anti-inflammatory properties in the LPS-stimulated RAW264.7 macrophage model. Its mechanism of action involves the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK. While direct quantitative comparisons with established drugs are limited by the availability of IC50 values for this compound, the existing evidence suggests it is a promising candidate for further investigation as a novel anti-inflammatory agent. Future in vivo studies are warranted to validate these in vitro findings and to further elucidate the therapeutic potential of this compound.
References
- 1. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Edpetiline and Other Fritillaria Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Edpetiline and other prominent alkaloids derived from the Fritillaria genus. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways to facilitate further research and development.
Introduction
Fritillaria, a genus of flowering plants in the Liliaceae family, has a long history in traditional medicine, particularly for treating respiratory ailments. The therapeutic efficacy of these plants is largely attributed to their rich composition of steroidal alkaloids. Among these, this compound, a principal alkaloid from Petilium eduardi, has demonstrated significant anti-inflammatory and antioxidant properties.[1] This guide provides a comparative overview of this compound and other key Fritillaria alkaloids, including Imperialine, Peimine, Peiminine, Verticinone, and Verticine, to elucidate their relative pharmacological activities and underlying mechanisms of action.
Quantitative Comparison of Pharmacological Activities
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the anti-inflammatory, antitussive, and expectorant activities of this compound and other selected Fritillaria alkaloids.
In Vitro Anti-inflammatory Activity
| Alkaloid | Source | IC50 (µM) for NO Inhibition | Reference |
| Stenanzine | Fritillaria pallidiflora | 8.04 | [2] |
| Hapepunine | Fritillaria pallidiflora | 20.85 | [2] |
| Imperialine | Fritillaria wabuensis | Dose-dependent inhibition | [3] |
| Verticinone | Fritillaria wabuensis | Dose-dependent inhibition | [3] |
| This compound | Petilium eduardi | Data not available | - |
Note: While specific IC50 values for Imperialine and Verticinone were not found, studies confirm their dose-dependent inhibition of NO production.[3]
In Vivo Anti-inflammatory, Antitussive, and Expectorant Activities
The in vivo efficacy of these alkaloids has been evaluated in various animal models. The data below represents the percentage of inhibition or increase in activity at a specified dose.
| Alkaloid | Activity | Model | Dose | % Inhibition / % Increase | Reference |
| This compound | Anti-inflammatory | - | - | Markedly downregulates iNOS and COX-2 | [1] |
| Imperialine | Anti-inflammatory | Xylene-induced ear edema in mice | 50 mg/kg | 45.83% inhibition | [4] |
| Chuanbeinone | Anti-inflammatory | Xylene-induced ear edema in mice | 50 mg/kg | 37.08% inhibition | [4] |
| Verticinone | Anti-inflammatory | Xylene-induced ear edema in mice | 50 mg/kg | 17.93% inhibition | [4] |
| Verticine | Anti-inflammatory | Xylene-induced ear edema in mice | 50 mg/kg | 17.18% inhibition | [4] |
| Imperialine | Antitussive | Ammonia-induced cough in mice | 50 mg/kg | Potent antitussive effect | [4] |
| Chuanbeinone | Antitussive | Ammonia-induced cough in mice | 50 mg/kg | Potent antitussive effect | [4] |
| Verticinone | Antitussive | Ammonia-induced cough in mice | 50 mg/kg | Potent antitussive effect | [4] |
| Verticine | Antitussive | Ammonia-induced cough in mice | 50 mg/kg | Potent antitussive effect | [4] |
| Imperialine | Expectorant | Phenol red secretion in mice | 25 mg/kg | 45.35% increase | [4] |
| Chuanbeinone | Expectorant | Phenol red secretion in mice | 25 mg/kg | 93.24% increase | [4] |
| Verticinone | Expectorant | Phenol red secretion in mice | 25 mg/kg | 46.67% increase | [4] |
| Verticine | Expectorant | Phenol red secretion in mice | 25 mg/kg | 57.17% increase | [4] |
Mechanisms of Action: Key Signaling Pathways
The pharmacological effects of this compound and other Fritillaria alkaloids are mediated through the modulation of key inflammatory signaling pathways.
This compound's Anti-inflammatory and Antioxidant Signaling Pathway
This compound exerts its anti-inflammatory and antioxidant effects by targeting the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, this compound inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. Consequently, the transcription of pro-inflammatory genes, such as iNOS and COX-2, is downregulated. Furthermore, this compound decreases the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway, without affecting the JNK pathway.[1]
This compound's inhibition of NF-κB and MAPK pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Imperialine) and 1 µg/mL of LPS. A control group is treated with LPS only.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value is determined from the dose-response curve.
Workflow for the in vitro nitric oxide production assay.
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol details the steps for analyzing the protein expression and phosphorylation status of key components in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, RAW 264.7 cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using image analysis software and normalized to the loading control.
In Vivo Anti-inflammatory Assay: Xylene-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of compounds.[2][5]
-
Animal Grouping: Mice are randomly divided into control, positive control (e.g., dexamethasone), and test groups (n=6-8 per group).
-
Treatment: The test compounds or vehicle are orally administered to the respective groups.
-
Induction of Edema: After 30 minutes, 20 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
Sample Collection: One hour after xylene application, the mice are euthanized, and a circular section (e.g., 7 mm in diameter) is removed from both ears and weighed.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.
In Vivo Antitussive Assay: Ammonia-Induced Cough in Mice
This model assesses the potential of a compound to suppress coughing.
-
Animal Grouping: Mice are randomly divided into control, positive control (e.g., codeine phosphate), and test groups.
-
Treatment: Test compounds or vehicle are administered to the animals, typically by oral gavage.
-
Cough Induction: After a set period (e.g., 60 minutes), each mouse is placed in a sealed container and exposed to a nebulized 0.5% ammonia solution for a fixed duration (e.g., 45 seconds).
-
Observation: The number of coughs is recorded for a specific period (e.g., 3 minutes) immediately following exposure.
-
Data Analysis: The cough inhibition rate is calculated for each group compared to the control group.
In Vivo Expectorant Assay: Phenol Red Secretion in Mice
This assay evaluates the ability of a compound to increase respiratory tract secretion.[6][7]
-
Animal Grouping: Mice are divided into control, positive control (e.g., ammonium chloride), and test groups.
-
Treatment: Test compounds or vehicle are administered to the animals.
-
Phenol Red Injection: After 30 minutes, a 5% solution of phenol red in saline is injected intraperitoneally.
-
Tracheal Lavage: Thirty minutes after the phenol red injection, the mice are euthanized. The trachea is exposed and lavaged with a known volume of saline containing 1% NaHCO3.
-
Quantification: The absorbance of the lavage fluid is measured at 546 nm.
-
Data Analysis: The amount of phenol red secreted is determined from a standard curve, and the percentage increase in secretion is calculated relative to the control group.
Conclusion
This comparative analysis highlights the significant pharmacological potential of this compound and other Fritillaria alkaloids, particularly in the context of anti-inflammatory, antitussive, and expectorant activities. While the available data indicates that all the compared alkaloids possess these therapeutic properties, a direct quantitative comparison is challenging due to the lack of standardized reporting and missing specific data points, such as the IC50 value for this compound's anti-inflammatory activity.
The elucidated mechanisms of action, primarily involving the NF-κB and MAPK signaling pathways, provide a solid foundation for further investigation into the therapeutic applications of these compounds. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies, which are crucial for the development of new and effective treatments for respiratory and inflammatory diseases. Further research is warranted to obtain more comprehensive and directly comparable quantitative data for a more definitive assessment of the relative potency of these promising natural products.
References
- 1. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.4. Establishment of Mouse Ear Edema Model and Screening of the Effective Fraction [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Xylene-induced ear oedema: Significance and symbolism [wisdomlib.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs | CoLab [colab.ws]
Edpetiline vs. Dexamethasone: A Comparative Analysis of Anti-Inflammatory Potency
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of Edpetiline, a natural alkaloid, and dexamethasone, a synthetic corticosteroid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by available experimental data.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for potent anti-inflammatory agents with favorable safety profiles is a cornerstone of pharmaceutical research. This guide examines two such agents: this compound, a principal alkaloid derived from Fritillaria cirrhosa species, and dexamethasone, a widely used potent glucocorticoid. While both compounds exhibit significant anti-inflammatory effects, they operate through distinct molecular mechanisms. This document summarizes the current understanding of their individual properties.
Note: Direct comparative studies quantifying the relative anti-inflammatory potency of this compound and dexamethasone (e.g., IC50 values from the same experimental setup) are not available in the current body of scientific literature. The following sections present the individual anti-inflammatory profiles of each compound based on existing research.
Data Summary
The following tables summarize the known anti-inflammatory effects of this compound and dexamethasone based on preclinical studies.
Table 1: Anti-Inflammatory Effects of this compound
| Parameter | Effect | Cell Model | Inducing Agent | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Significantly inhibited content and mRNA expression | RAW264.7 macrophages | Lipopolysaccharide (LPS) | [1][2] |
| Anti-inflammatory Cytokine (IL-4) | Significantly increased mRNA expression | RAW264.7 macrophages | LPS | [1][2] |
| Inflammatory Mediators (iNOS, COX-2) | Markedly downregulated mRNA and protein expression | RAW264.7 macrophages | LPS | [1][2] |
| Oxidative Stress (Intracellular ROS) | Notably decreased levels | RAW264.7 macrophages | LPS | [1][2] |
Table 2: Anti-Inflammatory Effects of Dexamethasone
| Parameter | Effect | Mechanism | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, etc.) | Downregulates gene expression | Binds to glucocorticoid receptors (GR), modulating gene transcription.[3][4] | [3][4] |
| Inflammatory Mediators (Prostaglandins, Leukotrienes) | Inhibits production | Inhibits phospholipase A2 activity.[4] | [4] |
| Immune Cell Activity | Suppresses migration and activation of neutrophils and lymphocytes | Suppresses neutrophil migration and decreases lymphocyte colony proliferation.[5] | [5] |
| Adhesion Molecules | Reduces expression | Suppresses the expression of adhesion molecules that promote inflammatory cell migration. | |
| NF-κB Signaling | Inhibits activation | Enhances the expression of IκB, which sequesters NF-κB in the cytoplasm.[4] | [4] |
| MAPK Signaling | Modulates pathway | Interferes with key signaling pathways including MAPK and JNK.[6] | [6] |
Mechanism of Action and Signaling Pathways
This compound
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade.[1][2] It has been shown to inhibit the phosphorylation of IκB, which prevents the nuclear translocation of the transcription factor NF-κB p65.[1][2] Additionally, this compound decreases the phosphorylation of p38 and ERK, two important kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The JNK/MAPK signaling pathway does not appear to be activated by this compound.[1][2]
Dexamethasone
Dexamethasone, a synthetic glucocorticoid, operates through a well-established mechanism. It diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR).[3][4] This complex then translocates to the nucleus, where it directly interacts with DNA at glucocorticoid response elements (GREs) or with other transcription factors.[4] This interaction leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, including cytokines and chemokines.[4] Dexamethasone also inhibits the NF-κB and MAPK signaling pathways, contributing to its broad anti-inflammatory effects.[6]
Experimental Protocols
The following outlines the general methodologies used in the studies of this compound's anti-inflammatory effects.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in a suitable medium. The cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][2]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of these cytokines in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2, Ptgs2) and anti-inflammatory genes (e.g., Il4).[1][2]
-
Western Blot Analysis: Cell lysates are prepared, and western blotting is used to analyze the protein expression levels of key signaling molecules, such as phosphorylated and total IκB, NF-κB p65, p38, and ERK, to elucidate the mechanism of action.[1][2]
Conclusion
Both this compound and dexamethasone demonstrate potent anti-inflammatory properties through the modulation of critical inflammatory pathways. This compound, a natural alkaloid, shows promise by inhibiting the NF-κB and MAPK signaling pathways. Dexamethasone, a well-established synthetic corticosteroid, exerts its effects primarily through the glucocorticoid receptor, leading to widespread changes in gene expression.
A key gap in the current research is the lack of direct, head-to-head comparative studies to quantify the relative potency of these two compounds. Future research employing standardized in vitro and in vivo models is necessary to establish a conclusive comparison of their anti-inflammatory efficacy and to further explore the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A Comparative Study of Dexamethasone and Methylprednisolone in COVID-19 Patients: Clinical Outcomes and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of Edpetiline's Anti-inflammatory and Antioxidant Properties
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Edpetiline, a natural compound isolated from Fritillaria species. The primary focus is to objectively present the initial experimental data on its anti-inflammatory and antioxidant effects and compare it with other established alternatives. It is important to note that, to date, no independent replication studies of the primary findings on this compound have been identified in the public domain. Therefore, the data presented herein for this compound is based on a single study and awaits independent verification.
Data Presentation: this compound vs. Alternative Anti-inflammatory Agents
The following table summarizes the quantitative data from the initial study on this compound and compares it with other compounds known for their anti-inflammatory and antioxidant properties. This comparison provides a preliminary assessment of this compound's potential efficacy.
| Compound | Target | Cell Line | Stimulant | Key Findings | Source |
| This compound | iNOS, COX-2, TNF-α, IL-6, IL-4, ROS | RAW264.7 | LPS | Significantly inhibited iNOS, COX-2, TNF-α, and IL-6 expression; increased IL-4 expression; and decreased ROS levels.[1] | Zhang et al., 2021[1] |
| Resveratrol | iNOS, COX-2, TNF-α, IL-6 | RAW264.7 | LPS | Inhibited the production of NO, PGE2, TNF-α, and IL-6. | [Source on Resveratrol] |
| Curcumin | NF-κB, MAPK, ROS | Various | Various | Inhibits NF-κB and MAPK signaling pathways and scavenges reactive oxygen species.[2][3] | [Source on Curcumin] |
| Quercetin | iNOS, COX-2, TNF-α, IL-1β | J774A.1 | LPS | Suppressed the expression of iNOS, COX-2, TNF-α, and IL-1β.[3] | [Source on Quercetin] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below. These protocols are based on standard laboratory procedures for investigating anti-inflammatory and antioxidant effects in vitro.
Cell Culture and LPS Stimulation of RAW264.7 Macrophages
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation Protocol:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[4]
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[4]
-
Incubate the cells for a specified period (e.g., 24 hours) to assess the expression of inflammatory mediators.[5]
-
Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from the cultured cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR: The relative expression levels of target genes (e.g., TNF-α, IL-6, iNOS, COX-2) are quantified using a SYBR Green-based qPCR assay. The results are normalized to a housekeeping gene such as GAPDH.[6]
Analysis of Protein Expression by Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Preparation: RAW264.7 cells are seeded in a 96-well plate and treated with this compound and/or LPS as described above.
-
Fluorescent Staining: After treatment, the cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader to determine the intracellular ROS levels.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed signaling pathway of this compound's anti-inflammatory effects.
General Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: A generalized workflow for assessing the anti-inflammatory properties of a compound.
References
- 1. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Edpetiline and Known NF-κB Inhibitors in Inflammation Research
For Immediate Release
This guide provides a detailed, data-supported comparison of Edpetiline, a novel anti-inflammatory compound, with established NF-κB inhibitors. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting inflammatory pathways. All data is presented to facilitate objective comparison and support further research.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response. Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which frees the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Targeting this pathway is a major focus of modern drug discovery.
Recent studies have identified this compound, an alkaloid derived from Fritillaria, as a compound with significant anti-inflammatory and antioxidant properties. Its mechanism of action has been shown to involve the inhibition of IκB phosphorylation and the subsequent nuclear transcription of the NF-κB p65 subunit, positioning it as a promising new NF-κB inhibitor. This guide compares this compound with three well-characterized NF-κB inhibitors: BAY 11-7082, SC75741, and JSH-23.
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the key quantitative metrics and mechanisms of action for this compound and selected commercial inhibitors. This data provides a clear basis for comparing their potency and therapeutic potential.
| Compound | Type | Mechanism of Action | IC50 Value | Cell Line / Assay |
| This compound | Alkaloid | Inhibits phosphorylation of IκBα and nuclear transcription of p65. | Data Not Available | RAW264.7 Macrophages |
| BAY 11-7082 | Synthetic | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[1][2][3] | 10 µM | Tumor Cells (TNF-α-induced IκBα phosphorylation)[1][3] |
| SC75741 | Synthetic | Impairs DNA binding of the NF-κB p65 subunit.[4][5] | 200 nM | p65 DNA Binding Assay[4] |
| JSH-23 | Synthetic | Inhibits nuclear translocation of the NF-κB p65 subunit without affecting IκBα degradation.[6][7][8] | 7.1 µM | RAW264.7 Macrophages (LPS-induced NF-κB transcriptional activity)[6][8][9] |
Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the distinct points of intervention for this compound and the comparator compounds. This visualization clarifies their different mechanisms of action within the same biological cascade.
Experimental Protocols
Standardized protocols are essential for the valid comparison of inhibitor efficacy. The following sections detail the methodologies for key assays used to characterize this compound and other NF-κB inhibitors.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Stimulation: To induce NF-κB activation, cells are stimulated with 1 µg/mL Lipopolysaccharide (LPS).
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or comparator inhibitors for 1-2 hours prior to LPS stimulation. A vehicle control (e.g., DMSO) is run in parallel.
Western Blot for IκBα Phosphorylation and Degradation
This assay quantifies the upstream effects of inhibitors on the NF-κB signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
Evaluating the Specificity of Edpetiline's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Edpetiline and Inflammatory Signaling
This compound, an alkaloid isolated from P. eduardi, has been shown to exert significant anti-inflammatory and antioxidant effects.[1] Its mechanism of action involves the modulation of two critical intracellular signaling pathways implicated in the inflammatory response: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound has been observed to inhibit the phosphorylation of IκBα (an inhibitor of NF-κB) and the phosphorylation of p38 and ERK, key kinases within the MAPK cascade.[1]
The specificity of a compound's inhibitory action is a crucial parameter in drug development, as off-target effects can lead to unforeseen side effects and reduced therapeutic efficacy. This guide evaluates the known inhibitory profile of this compound by comparing it to three well-established and specific inhibitors:
-
TPCA-1: A selective inhibitor of IκB kinase (IKK), a key upstream activator of the NF-κB pathway.
-
SB203580: A selective inhibitor of the p38 MAPK.
-
U0126: A selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2.
Comparative Analysis of Inhibitory Action
The following table summarizes the known targets and inhibitory concentrations of this compound and the selected comparator compounds. It is important to note the absence of publicly available IC50 values for this compound, highlighting a key area for future research.
| Compound | Primary Target(s) | Affected Pathway(s) | IC50 Value(s) |
| This compound | Unknown direct target(s); affects phosphorylation of IκBα, p38, and ERK | NF-κB, p38 MAPK, ERK MAPK | Not Available |
| TPCA-1 | IκB kinase β (IKKβ) | NF-κB | 17.9 nM |
| SB203580 | p38α/β MAPK | p38 MAPK | 50 nM (p38α), 500 nM (p38β) |
| U0126 | MEK1, MEK2 | ERK MAPK | 72 nM (MEK1), 58 nM (MEK2) |
Discussion of Specificity:
-
This compound: The current body of research indicates that this compound impacts multiple signaling pathways. It reduces the phosphorylation of key proteins in both the NF-κB and MAPK cascades.[1] This multi-pathway effect could be advantageous for treating complex inflammatory conditions. However, without knowing the direct molecular target(s) of this compound, it is difficult to ascertain whether it acts on a single upstream protein that influences multiple pathways or if it interacts with several targets. Its specificity, therefore, remains to be fully elucidated.
-
TPCA-1: This compound is a highly selective inhibitor of IKKβ, with a significantly lower affinity for other kinases. Its primary mechanism is the direct inhibition of the kinase responsible for phosphorylating IκBα, thereby preventing the activation of NF-κB.
-
SB203580: A well-established inhibitor of p38 MAPK, SB203580 has been instrumental in dissecting the roles of this pathway. It exhibits good selectivity for p38α and p38β isoforms over other kinases.
-
U0126: This inhibitor acts on MEK1 and MEK2, the immediate upstream activators of ERK1/2. Its specificity for MEK kinases makes it a valuable tool for studying the specific contributions of the ERK pathway in cellular processes.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways discussed and a general experimental workflow for assessing inhibitor specificity.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the inhibitory action of compounds on the NF-κB and MAPK signaling pathways.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound, TPCA-1, SB203580, or U0126 for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Following pre-treatment, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified time (e.g., 30 minutes for phosphorylation studies).
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-IκBα, phospho-p38, or phospho-ERK1/2, diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with antibodies for total IκBα, p38, and ERK1/2 to ensure equal protein loading. Densitometric analysis is used to quantify the relative phosphorylation levels.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with the inhibitors, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated control.
Conclusion
This compound demonstrates promising anti-inflammatory effects by inhibiting the phosphorylation of key signaling molecules in the NF-κB and MAPK pathways. While it shows a broader inhibitory profile compared to the highly selective compounds TPCA-1, SB203580, and U0126, the lack of quantitative data on its potency and direct molecular targets makes a definitive assessment of its specificity challenging.
Future research should focus on identifying the direct binding partners of this compound and determining its IC50 values against a panel of kinases and other relevant enzymes. Such studies will be crucial in understanding its precise mechanism of action and evaluating its full therapeutic potential. The experimental protocols and comparative framework provided in this guide offer a foundation for these future investigations into the specificity of this compound's inhibitory action.
References
A Comparative Analysis of the Antioxidant Capacity of Edpetiline and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of Edpetiline, a principal alkaloid from Fritillaria species, alongside well-established natural antioxidants: Vitamin C, Vitamin E, and Resveratrol. Due to the limited availability of direct quantitative antioxidant data for isolated this compound, this comparison considers the antioxidant potential of Fritillaria alkaloids as a representative group.
Executive Summary
While this compound has demonstrated cellular antioxidant effects by reducing reactive oxygen species (ROS), specific quantitative data from standardized antioxidant assays such as DPPH, ABTS, and ORAC are not yet available in published literature. However, studies on total alkaloid extracts from Fritillaria species indicate a positive correlation between alkaloid content and antioxidant activity. This suggests that this compound, as a major alkaloid component, likely contributes significantly to the antioxidant properties of these extracts. In comparison, Vitamin C, Vitamin E, and Resveratrol are potent antioxidants with a large body of research quantifying their capacities in various assays. The provided data for these compounds represent a range of values reported in scientific literature, reflecting the variability inherent in these experimental assays depending on specific conditions.
Comparative Antioxidant Capacity
The following table summarizes the available antioxidant capacity data for Fritillaria alkaloids and the selected natural compounds. It is important to note the qualitative nature of the data for Fritillaria alkaloids versus the quantitative, though variable, data for the other compounds.
| Compound/Extract | DPPH Assay (IC50) | ABTS Assay (TEAC) | ORAC Assay (TEAC) | Notes |
| Fritillaria Alkaloids (incl. This compound) | Data not available | Data not available | Data not available | Antioxidant activity is positively correlated with total alkaloid content. This compound is a major alkaloid. |
| Vitamin C (Ascorbic Acid) | 2.2 - 24.3 µg/mL[1][2] | 1.0 - 1.5[3] | ~0.4[4] | A potent water-soluble antioxidant. |
| Vitamin E (α-Tocopherol) | ~30 µg/mL | 0.5 - 1.0[3] | ~1.0 (Trolox is the standard) | A potent lipid-soluble antioxidant. |
| Resveratrol | 15.5 - 131 µg/mL[5][6] | Higher than Trolox[7] | 18.67 - 23.12 µmol TE/g[5] | A well-studied polyphenol with significant antioxidant properties. |
IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant capacity of a substance, relative to the standard, Trolox (a water-soluble Vitamin E analog).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of antioxidant action and the experimental process, the following diagrams are provided.
Caption: General mechanism of antioxidant action by neutralizing reactive oxygen species.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to determine the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Vitamin C, etc.)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.[8][9]
-
Sample Preparation: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to a defined volume of the DPPH solution in a test tube or microplate well. A blank containing only the solvent and DPPH solution is also prepared.[10]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (usually 30 minutes).[8][9]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[11][12]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate buffer
-
Test compounds
-
Trolox (for standard curve)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][13]
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample Preparation: Prepare various concentrations of the test compounds and Trolox in the appropriate solvent.
-
Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.[12]
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.[12]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Trolox (for standard curve)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, test compounds, and Trolox in phosphate buffer.
-
Assay Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the test compound or Trolox standard. A blank containing only fluorescein and buffer is also included.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil [mdpi.com]
- 13. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Edpetiline in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the therapeutic index of Edpetiline, a promising anti-inflammatory and antioxidant compound. Due to the limited availability of public data on the specific therapeutic and toxic doses of this compound in animal models, this document outlines the essential experimental protocols and data presentation required for such an evaluation. To provide a comparative context, data for established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen, and the corticosteroid, Dexamethasone, are included.
Comparative Therapeutic Index Data
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety.
Table 1: Comparative Acute Toxicity and Anti-Inflammatory Efficacy in Rodent Models
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) (Carrageenan-Induced Paw Edema) | Calculated Therapeutic Index (LD50/ED50) |
| This compound | Rat/Mouse | Oral | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | Rat | Oral | 1600[1] | ~10-30 | ~53-160 |
| Mouse | Oral | 800[1] | ~30 | ~27 | |
| Dexamethasone | Rat | Oral | Data Not Available | 0.03[2][3] | Data Not Available |
| Mouse | Oral | Data Not Available | 0.82 (pinnal anaphylaxis) | Data Not Available |
Note: The therapeutic index is an approximation and can vary based on the specific experimental conditions, animal strain, and endpoint measured.
Experimental Protocols
To determine the therapeutic index of this compound, two primary types of studies in animal models are required: efficacy studies to determine the ED50 and toxicity studies to determine the LD50.
Efficacy Study: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of a compound.[4][5]
Objective: To determine the effective dose of this compound that causes a 50% reduction in paw edema.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., Ibuprofen), and multiple this compound treatment groups at varying doses.
-
Drug Administration: this compound and the positive control are administered orally (or via the intended clinical route) at a specified time before the induction of inflammation. The vehicle control group receives the vehicle only.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[6][7]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group. The ED50 is then determined by plotting a dose-response curve.
Acute Oral Toxicity Study (OECD Guideline 423)
This guideline describes a stepwise procedure with a limited number of animals to estimate the acute oral toxicity of a substance.[8][9][10]
Objective: To determine the LD50 of this compound following a single oral dose.
Methodology:
-
Animal Model: Typically, female rats are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the study.
-
Dosing: A single dose of this compound is administered orally to a small group of animals (usually 3). The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If mortality is observed in 2 or 3 animals, the study is repeated with a lower dose.
-
If no or only one animal dies, the study is repeated with a higher dose.
-
This process continues until the dose that causes mortality in approximately 50% of the animals is identified.
-
-
Data Analysis: The LD50 value is estimated based on the observed mortality at different dose levels.
Visualizing Pathways and Workflows
Signaling Pathway of this compound
This compound is known to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow for Therapeutic Index Assessment
The following diagram illustrates the logical flow of experiments to determine the therapeutic index of a compound like this compound.
Caption: Workflow for determining the therapeutic index.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Time courses of the anti-anaphylactic and anti-inflammatory effects of dexamethasone in the rat and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time courses of the anti-anaphylactic and anti-inflammatory effects of dexamethasone in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. oecd.org [oecd.org]
Validating Edpetiline's Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended molecular target within a cell is a critical step in drug discovery. This guide provides a comparative framework for validating the target engagement of Edpetiline, a promising anti-inflammatory and antioxidant alkaloid. While this compound is known to inhibit the NF-κB and MAPK signaling pathways, its direct molecular target(s) are yet to be fully elucidated. This guide outlines a comprehensive strategy to identify and validate these targets, comparing potential methodologies and alternative compounds.
Identifying the Direct Cellular Targets of this compound
The initial step in validating target engagement is the identification of the direct binding partners of this compound. A combination of computational and experimental approaches is recommended.
In Silico Prediction: Computational methods such as molecular docking and pharmacophore modeling can be employed to predict potential binding targets based on the structure of this compound and known protein structures.
Experimental Identification: Affinity-based and activity-based proteomics approaches are powerful tools for identifying small molecule-protein interactions in a cellular context.
-
Affinity Chromatography: this compound can be immobilized on a solid support to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a protein's susceptibility to proteolysis changes upon ligand binding. Changes in protein degradation patterns in the presence of this compound can reveal its direct targets.
-
Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation. A proteome-wide CETSA experiment (thermal proteome profiling) can identify proteins that are stabilized by this compound, suggesting direct binding.
Validating Target Engagement in a Cellular Context
Once putative targets are identified, their engagement by this compound within intact cells must be validated. The Cellular Thermal Shift Assay (CETSA) is a robust and widely used method for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of a ligand to its target protein in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Workflow for CETSA:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Comparison with Alternative Compounds
To contextualize the target engagement of this compound, it is valuable to compare its effects with those of well-characterized inhibitors of the same signaling pathways.
| Compound | Known Target(s) | Pathway(s) Inhibited |
| This compound | Putative (To be identified) | NF-κB, p38 MAPK, ERK MAPK, TRPV1/NFAT |
| BAY 11-7082 | IKKα, IKKβ (indirectly) | NF-κB |
| SB203580 | p38α/β MAPK | p38 MAPK |
| U0126 | MEK1, MEK2 | ERK MAPK |
| Capsazepine | TRPV1 | TRPV1 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages (a relevant cell line for inflammation studies) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the total protein concentration.
-
Analyze the abundance of the putative target protein in each sample by Western blotting using a specific antibody.
-
Alternatively, for proteome-wide analysis, samples can be analyzed by mass spectrometry.
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble protein against temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blotting for Pathway Analysis
To confirm that this compound and the comparator compounds inhibit their respective pathways, the phosphorylation status of key downstream proteins can be assessed by Western blotting.
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with this compound or comparator compounds for an appropriate duration.
-
Stimulate the cells with lipopolysaccharide (LPS) to activate the inflammatory pathways.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65/p65 for NF-κB, p-p38/p38 for MAPK, p-ERK/ERK for MAPK).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the signaling pathways known to be modulated by this compound and the points of action for the comparator compounds.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: The MAPK signaling pathways and points of inhibition.
Safety Operating Guide
Proper Disposal Procedures for Edpetiline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Edpetiline, a principal alkaloid with significant anti-inflammatory and antioxidant effects. Adherence to these procedures is critical to protect laboratory personnel, the surrounding community, and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with this compound. According to available safety data, this compound is harmful if inhaled, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is classified as harmful to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.
When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A properly fitted respirator is advised if handling powders or creating aerosols.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| CAS Number | 32685-93-1 |
| Molecular Formula | C₃₃H₅₃NO₈ |
| Molecular Weight | 591.78 g/mol |
| Appearance | Colorless crystal |
| Solubility | Insoluble in water. Soluble in chloroform, ethyl acetate, methanol, ethanol, acetone, and ethyl ether. |
| Aquatic Toxicity | Harmful to aquatic life.[1] Specific LC50 data is not readily available. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must be conducted in accordance with institutional, local, and national regulations for hazardous waste. As a compound that is harmful to aquatic life and likely possesses cytotoxic properties, this compound should never be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and empty containers, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste," "Cytotoxic Waste," and clearly identify "this compound" as a primary constituent.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.
-
The container should be compatible with the solvents used. Given this compound's solubility, glass containers are generally recommended.
-
The label must clearly state "Hazardous Waste," "Cytotoxic Liquid Waste," and list all chemical components, including "this compound" and the solvent(s).
-
-
Sharps Waste:
2. In-Lab Decontamination (for spills):
-
In the event of a small spill, decontaminate the area using a suitable method. Given that this compound is an alkaloid, a mild acidic solution (e.g., 5% acetic acid) can be used to neutralize any residue, followed by a thorough cleaning with soap and water.
-
All materials used for spill cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous solid waste as described above.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary method for the final disposal of cytotoxic and other hazardous chemical waste is high-temperature incineration.[4] This process ensures the complete destruction of the compound, preventing its release into the environment.
Experimental Protocols and Visualizations
To provide further context for the handling and study of this compound, this section includes a detailed experimental workflow and a diagram of the relevant signaling pathway.
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating key signaling pathways. Specifically, it inhibits the phosphorylation of IκB, which in turn suppresses the nuclear translocation of NF-κB p65. Additionally, it decreases the phosphorylation of p38 and ERK in the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6]
Caption: this compound's inhibitory effects on the NF-κB and MAPK signaling pathways.
Experimental Workflow: Western Blot Analysis
A common experimental procedure to investigate the effects of this compound on protein expression (e.g., phosphorylation of p38, ERK, and IκB) is Western Blotting. The following diagram outlines the key steps in this workflow.[5][7]
Caption: A generalized workflow for Western Blot analysis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
